2-Diethylaminophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35478-71-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(diethylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
YOIQWFZSLGRZJX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC=C1O |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1O |
Other CAS No. |
35478-71-8 |
Origin of Product |
United States |
Historical Context and Evolution of Research on Substituted Aminophenols
The study of aminophenols, organic compounds containing both an amine and a hydroxyl group attached to a benzene (B151609) ring, has a rich history intertwined with the development of industrial chemistry. Initially, simple aminophenols like p-aminophenol gained prominence as developers in black-and-white film photography. wikipedia.org The exploration of substituted aminophenols, including N,N-diethylaminophenols, marked a significant evolution, driven by their industrial importance as intermediates for dyes. google.comgoogle.com These compounds became crucial for producing dyes for pressure-sensitive paper, as well as xanthene and fluorescent dyes. google.comgoogle.com
Early synthetic routes to N,N-diethylaminophenols included the alkali fusion of ethylated sodium metanilate, the reaction of a dihydric phenol (B47542) with diethylamine (B46881) under high temperature and pressure, and the ethylation of an aminophenol. google.comgoogle.com However, these methods often suffered from low yields, harsh reaction conditions, and the production of significant waste, limiting their industrial scalability. google.com A notable advancement came with the development of processes involving the reductive alkylation of an aminophenol with acetaldehyde (B116499). google.com
The research into aminophenol derivatives has since expanded into medicinal chemistry. Studies have revealed that these compounds can exhibit a range of biological activities, including antioxidant and antibacterial properties. dergipark.org.tr Furthermore, derivatives of 2-aminophenol (B121084) have been investigated for their potential as 5-lipoxygenase inhibitors, which play a role in controlling the biosynthesis of leukotrienes. google.com The continuous development of synthetic methodologies, such as those for benzoxazole (B165842) derivatives using 2-aminophenol as a precursor, highlights the ongoing efforts to create novel compounds with diverse applications. rsc.org This has led to the synthesis of a wide array of 4-aminophenol (B1666318) derivatives with potential antimicrobial and antidiabetic activities. mdpi.comnih.gov
Significance of the Diethylamino and Hydroxyl Moieties in Molecular Design
The chemical behavior and utility of 2-Diethylaminophenol are largely dictated by its two key functional groups: the diethylamino group and the hydroxyl group. These moieties impart distinct properties that are highly significant in molecular design and synthesis.
The hydroxyl (-OH) group is a polar functional group that plays a crucial role in molecular interactions. fiveable.me It has the capacity to form hydrogen bonds, which is fundamental for molecular recognition in biological systems and drug design. ontosight.ai The presence of a hydroxyl group can increase the solubility of a compound in aqueous environments, a vital characteristic for many applications. fiveable.mesolubilityofthings.comontosight.ai It can also influence a molecule's boiling point and contribute to its antioxidant properties. fiveable.meontosight.ai In drug discovery, the strategic placement of a hydroxyl group can profoundly alter a molecule's activity and selectivity by enabling specific interactions with target proteins. hyphadiscovery.com However, it can also present challenges related to metabolic instability. ontosight.ai
The diethylamino group (-N(CH2CH3)2) is a tertiary amine that significantly influences the electronic and physical properties of the molecule. This group acts as an electron-donating group, which can be crucial in various chemical reactions and can enhance properties like fluorescence. ontosight.ai The presence of the nitrogen atom in the diethylamino group allows the molecule to act as a base and participate in acid-base reactions. chemicalbook.com The diethyl groups themselves are hydrophobic, and this dual nature of having both a polar hydroxyl group and a more non-polar diethylamino group makes compounds like this compound versatile in terms of their solubility, often being soluble in both water and organic solvents. solubilityofthings.comcymitquimica.com In synthetic chemistry, the diethylamino group is a valuable substituent for creating more complex molecules. wikipedia.org
Contemporary Research Trajectories and Interdisciplinary Relevance of 2 Diethylaminophenol
Reductive Alkylation Pathways for N,N-Diethylaminophenols
Reductive alkylation stands as a significant method for the synthesis of N,N-diethylaminophenols. This process involves the reaction of an aminophenol with acetaldehyde (B116499) in the presence of a catalyst and hydrogen. google.comepo.org The aminophenols that can be utilized in this reaction include o-aminophenol, m-aminophenol, and p-aminophenol, with the meta-isomer being particularly preferred. google.com The corresponding products are N,N-diethyl-o-aminophenol, N,N-diethyl-m-aminophenol, and N,N-diethyl-p-aminophenol. google.com
Catalytic Hydrogenation with Acetaldehyde and Aminophenol Precursors
The synthesis of N,N-diethylaminophenols can be achieved through the reductive alkylation of aminophenols with acetaldehyde. google.comgoogle.com This reaction is conducted in the presence of a solvent and a catalyst under hydrogen pressure. google.comgoogle.com Catalysts such as platinum, palladium, and nickel are commonly employed for this transformation. google.com The reaction is typically carried out by charging the aminophenol, solvent, and catalyst into a reactor, followed by the continuous feeding of acetaldehyde under hydrogen pressure at temperatures up to 150°C. google.comgoogleapis.com
The selective alkylation of the amino group in aminophenols can also be performed through a one-pot reaction involving condensation with an aldehyde followed by reduction. umich.edu For instance, the reaction of an aminophenol with an aldehyde in methanol (B129727), followed by reduction with sodium borohydride, yields the corresponding N-alkylated aminophenol in excellent yields. umich.edu
Process Optimization for N,N-Diethylaminophenol Yield and Purity
Achieving high purity and yield of N,N-diethylaminophenols is a critical aspect of their industrial production. google.com A patented process describes a method to obtain high-purity N,N-diethylaminophenols by first removing the catalyst from the reaction mixture. google.comgoogle.com The subsequent steps involve a two-stage distillation process. The first distillation is performed at a bottom temperature of 160°C or lower to remove unreacted acetaldehyde and the solvent. google.comgoogle.com The second distillation of the residual bottom product is carried out at a temperature of 200°C or lower to recover the crude N,N-diethylaminophenol. google.comgoogle.com
For further purification, the crude product is treated with a solvent that is largely incompatible with it, such as water or aliphatic hydrocarbons like hexane, heptane, octane, or cyclohexane. google.comgoogle.com This solvent contains acid sulfites or dithionites and the process is conducted in an inert gas atmosphere. google.comgoogle.com Cooling this mixture leads to the precipitation of the N,N-diethylaminophenol, which can then be recovered. google.comgoogle.com For example, a crude N,N-diethyl-m-aminophenol can be purified to 99.8% purity with no tar content by this method. google.comgoogle.com
Alkali Fusion Approaches for Substituted Aminophenols
Alkali fusion is another established method for synthesizing substituted aminophenols. google.comgoogle.com This process typically involves the alkali fusion of ethylated sodium metanilate, which is derived from nitrobenzene. google.comgoogle.com However, this method is often considered less industrially attractive due to the production of significant amounts of wastewater and sludge. google.com
A different approach to obtaining substituted aminophenols involves heating aromatic azoles, which have an alkoxy or aryloxy substituent on the fused aromatic ring, in a mixture of potassium hydroxide (B78521) and sodium hydroxide. google.comgoogleapis.com This reaction is conducted at temperatures ranging from 220°C to 280°C. google.comgoogleapis.com To prevent oxidative degradation of the resulting hydroxyaniline and to improve yields, a sulfur-containing reducing agent, such as elemental sulfur or an alkali metal sulfide, is often included in the fusion mixture. google.comgoogleapis.com
Formylation Reactions of N,N-Diethyl-meta-aminophenol to Salicylaldehyde Derivatives
The Vilsmeier-Haack reaction is a key method for the formylation of electron-rich aromatic compounds, such as N,N-diethyl-m-aminophenol, to produce salicylaldehyde derivatives. nrochemistry.comwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically prepared from a N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3). nrochemistry.commychemblog.com The reaction proceeds through an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the chloroiminium ion (Vilsmeier reagent). nrochemistry.com The resulting iminium intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.org The formylation is regioselective, with substitution occurring at the less sterically hindered position. nrochemistry.com
Another method for the N-formylation of 2-aminophenols uses DMF as the formylating agent in the presence of (±) camphorsulfonic acid (CSA). tandfonline.com CSA acts as both an acid catalyst and a neutralizer for the dimethylamine (B145610) that is released from DMF. tandfonline.com This method is effective for 2-aminophenols with both electron-withdrawing and electron-donating groups. tandfonline.com
Synthesis of Specific this compound Derivatives
Preparation of 5-(Diethylamino)-2-nitrosophenol (B12104377) Monohydrochloride
The synthesis of 5-(diethylamino)-2-nitrosophenol is a crucial step in the production of dyes like Nile Red. researchgate.netnih.gov One method involves the nitrosation of 3-diethylaminophenol. researchgate.neteucysleiden2022.eu In a typical procedure, 3-diethylaminophenol is dissolved in a mixture of concentrated hydrochloric acid and water. chemicalbook.comrsc.org The solution is then treated with an aqueous solution of sodium nitrite (B80452) at a low temperature, around -5°C, with stirring. chemicalbook.com The resulting product, a tan solid, is filtered and washed with a saturated aqueous solution of sodium acetate (B1210297). chemicalbook.com Recrystallization from acetone (B3395972) yields a red crystalline solid with a high yield. chemicalbook.com
An alternative synthesis for 5-diethylamino-2-nitrosophenol hydrochloride involves dissolving 3-diethylaminophenol in n-propanol saturated with gaseous hydrogen chloride. chemicalbook.com At 0°C, isoamyl nitrite is added dropwise with stirring. chemicalbook.com After an hour, diethyl ether is added to precipitate the product, which is then isolated by filtration. chemicalbook.com
| Starting Material | Reagents | Solvent(s) | Temperature | Product | Yield | Reference(s) |
| 3-Diethylaminophenol | Sodium nitrite, Hydrochloric acid | Water | -5°C | 5-(Diethylamino)-2-nitrosophenol | 90% | chemicalbook.com |
| 3-Diethylaminophenol | Isoamyl nitrite, Hydrogen chloride | n-Propanol, Diethyl ether | 0°C | 5-(Diethylamino)-2-nitrosophenol hydrochloride | 71% | chemicalbook.com |
Synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (5-Br-PADAP)
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, is a well-established process in organic chemistry. It is typically achieved through a two-step procedure involving diazotization followed by an azo coupling reaction. smolecule.comevitachem.com
The first step is the diazotization of 5-bromo-2-aminopyridine. evitachem.com This reaction converts the primary aromatic amine into a diazonium salt. This is accomplished by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. evitachem.com To ensure the stability of the resulting diazonium salt, the reaction is maintained at low temperatures, typically between 0–5 °C. evitachem.com
The second step is the coupling reaction. The diazonium salt formed in the previous step is then reacted with 3-diethylaminophenol. smolecule.com This reaction forms the final azo compound, 5-Br-PADAP, which is characterized by an azo group (-N=N-) linking the brominated pyridine (B92270) ring to the diethylaminophenol moiety. smolecule.comevitachem.com This compound is classified as a chromogenic chelating agent due to its ability to form colored complexes with various metal ions. smolecule.comevitachem.com
| Reaction Stage | Key Reactants | Reagents & Conditions | Product |
| Diazotization | 5-Bromo-2-aminopyridine | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0–5 °C | 5-Bromo-2-pyridyldiazonium salt (intermediate) |
| Azo Coupling | 5-Bromo-2-pyridyldiazonium salt, 3-Diethylaminophenol | Controlled pH and temperature | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) |
Synthesis of Diethylaminophenol-Appended Thiocarbohydrazones
The synthesis of thiocarbohydrazones appended with a diethylaminophenol group involves the condensation of a diethylaminophenol derivative containing an aldehyde with thiocarbohydrazide. nih.govresearchgate.net A novel unsymmetrical thiocarbohydrazone has been successfully designed and synthesized incorporating a 4-(diethylamino)phenol structure. researchgate.netresearchgate.net
The general synthetic pathway begins with the preparation of thiocarbohydrazide, which can be synthesized from the reaction of carbon disulfide with hydrazine. researchgate.netresearchgate.net The core of the main synthesis is the reaction between an aldehyde-functionalized diethylaminophenol, such as 4-(diethylamino)-2-hydroxybenzaldehyde (a derivative of 4-diethylaminophenol), and thiocarbohydrazide. nih.gov This condensation reaction is typically carried out in a solvent like ethanol (B145695), often with a few drops of acetic acid to act as a catalyst, and the mixture is refluxed to drive the reaction to completion. nih.gov The resulting product is a diethylaminophenol-appended thiocarbohydrazone, which integrates the phenolic -OH group into its structure. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product |
| Aldehyde-functionalized diethylaminophenol (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde) | Thiocarbohydrazide | Ethanol, Acetic Acid (catalyst) | Diethylaminophenol-Appended Thiocarbohydrazone |
Routes to Coumarin (B35378) Precursors Incorporating Diethylaminophenol
Coumarin derivatives incorporating a diethylamino group can be synthesized from 3-diethylaminophenol using several established methods, most notably the Pechmann condensation and the Wittig reaction. researchgate.net These methods are fundamental in creating the core coumarin ring structure. encyclopedia.pubnih.gov
One primary route is the Pechmann condensation. researchgate.netencyclopedia.pub In this method, 3-diethylaminophenol (m-diethylaminophenol) is reacted with ethyl acetoacetate. researchgate.net The reaction is catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and is often performed under solvent-free conditions. researchgate.net This condensation and subsequent cyclization yield 7-(diethylamino)-4-methylcoumarin. researchgate.net
An alternative approach involves the Wittig reaction. researchgate.netnih.gov This synthesis starts with 4-(diethylamino)salicylaldehyde (B93021), a derivative of diethylaminophenol. The aldehyde is reacted with a phosphorus ylide, specifically (ethoxycarbonylmethylene)triphenylphosphorane, in ethanol. researchgate.net This reaction efficiently produces 7-(diethylamino)coumarin in good yield. researchgate.net
| Synthetic Method | Key Precursor | Key Reagents | Product |
| Pechmann Condensation | 3-Diethylaminophenol | Ethyl acetoacetate, Zinc chloride (ZnCl₂) | 7-(Diethylamino)-4-methylcoumarin |
| Wittig Reaction | 4-(Diethylamino)salicylaldehyde | (Ethoxycarbonylmethylene)triphenylphosphorane | 7-(Diethylamino)coumarin |
Synthesis of Hexyl 2-(4-Diethylamino-2-hydroxybenzoyl)benzoate (DHHB)
The synthesis of Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB), an effective UV-A filter, is a two-step process starting from 3-diethylaminophenol. publish.csiro.auepo.org
The first step is an electrophilic substitution reaction between phthalic acid anhydride (B1165640) and N,N-diethyl-m-aminophenol (3-diethylaminophenol). publish.csiro.au This reaction is typically performed by direct melting at a high temperature, which causes the phthalic anhydride ring to open and substitute onto the diethylaminophenol ring, forming the key intermediate, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. publish.csiro.au
The second step is the esterification of this intermediate. publish.csiro.au The carboxylic acid group of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is reacted with n-hexanol (hexan-1-ol) to form the final hexyl ester product, DHHB. publish.csiro.auepo.orggoogle.com This esterification can be facilitated using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). publish.csiro.au An alternative method utilizes a metal composite oxide solid acid as a recyclable catalyst to streamline the process. google.com
| Reaction Stage | Key Reactants | Conditions/Catalysts | Product |
| Acylation | Phthalic acid anhydride, 3-Diethylaminophenol | High temperature, direct melting | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid |
| Esterification | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, n-Hexanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) OR Metal composite oxide solid acid | Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB) |
Complexation Behavior with Metal Ions
The complexation behavior of this compound is most extensively studied through its highly sensitive chromogenic derivative, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). This molecule acts as a chelating agent, forming stable and colored complexes with various metal ions.
Spectrophotometric studies on the derivative 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol have determined the metal-to-ligand mole ratios and stability constants for its complexes with several divalent metal ions. For Cu(II), Co(II), Ni(II), and Zn(II), the formation of complexes has been investigated in a 30% (v/v) aqueous ethanol solution across different temperatures and ionic strengths. rsc.orgresearchgate.net The stoichiometry of the copper(II) complex with 5-Br-PADAP, for instance, has been confirmed to be a 1:1 ratio through methods like continuous variations. researchgate.net Similarly, studies on the chelation of 5-Br-PADAP with various metal ions, including Cd(II), Cu(II), Ni(II), and Zn(II), indicate a 1:1 stoichiometry in the pH range of 4–9. researchgate.net However, Co(II) is noted to form a particularly stable chelate with a 1:2 (metal:ligand) stoichiometry. researchgate.net
The stability constants (log K) for these complexes, which indicate the strength of the metal-ligand interaction, have been determined spectrophotometrically. The values vary for each metal ion, reflecting their differing affinities for the ligand.
| Metal Ion | 20°C | 30°C | 40°C | 50°C |
|---|---|---|---|---|
| Cu(II) | 12.80 | 12.52 | 12.25 | 12.00 |
| Co(II) | 12.30 | 12.00 | 11.75 | 11.48 |
| Ni(II) | 11.95 | 11.68 | 11.40 | 11.15 |
| Zn(II) | 11.50 | 11.25 | 11.00 | 10.75 |
The thermodynamic parameters for the formation of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol complexes, including the standard enthalpy change (ΔH°) and standard entropy change (ΔS°), have been calculated from the variation of stability constants with temperature. rsc.orgresearchgate.net By plotting the natural logarithm of the thermodynamic stability constants at zero ionic strength against the inverse of temperature (Van't Hoff plots), linear curves are obtained, allowing for the calculation of these parameters. rsc.orgresearchgate.net The changes in free energy (ΔG°) for each metal-ligand system were also evaluated. rsc.orgresearchgate.net
The negative values for ΔH° indicate that the complexation reactions are exothermic. The positive ΔS° values suggest that the entropy of the system increases upon complex formation, which is a driving factor for the chelation process.
| Metal Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|
| Cu(II) | -52.9 ± 0.3 | 64.2 ± 0.9 |
| Co(II) | -52.9 ± 0.2 | 59.8 ± 0.8 |
| Ni(II) | -52.1 ± 0.4 | 56.1 ± 1.2 |
| Zn(II) | -49.8 ± 0.3 | 53.6 ± 1.0 |
Kinetic studies provide insight into the rate and mechanism of complex formation. The kinetics of the complexation reaction between palladium(II) and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) have been investigated in a 50% ethanol medium at an optimal pH of 3.53. researchgate.net These studies have examined the effects of temperature and ionic strength on the reaction rate and have been used to postulate a reaction mechanism. researchgate.net The reaction is found to follow second-order kinetics. researchgate.net
The proposed mechanism for the 1:2 (metal:ligand) complex involves a slow, rate-determining step where the first ligand molecule binds to the metal ion, followed by a fast step where the second ligand molecule attaches. researchgate.net The negative entropy of activation (ΔS‡) calculated from these studies suggests that the activated complex is formed through an association of the reactant molecules in the slow step. researchgate.net Kinetic investigations have also been performed at the heptane-water interface, demonstrating that the complexation rate can be accelerated by the protonation of the diethylamino group on the ligand. acs.org
The coordination of metal ions with ligands like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) involves specific functional groups on the ligand acting as electron-pair donors. In these azo dye complexes, the ligand typically acts as a tridentate chelating agent. The proposed bonding mode involves coordination through the nitrogen atom of the pyridine ring, one of the nitrogen atoms from the azo group (-N=N-), and the deprotonated oxygen atom of the phenolic hydroxyl group. researchgate.net This forms two stable five-membered chelate rings with the central metal ion. While the diethylamino group is crucial for the compound's electronic and solubility properties, it is not typically involved directly in the coordination sphere in acidic media; instead, the protonation of the diethylamino group can influence the reaction kinetics. acs.orgnih.gov
Intramolecular Proton Transfer Processes
Direct experimental studies on the ground state intramolecular proton transfer (GSIPT) specifically in this compound are not widely available in the cited literature. However, the phenomenon has been extensively investigated in structurally analogous molecules that contain both a hydroxyl group (proton donor) and a nitrogen-containing group (proton acceptor) within the same molecule, such as 4'-N,N-diethylamino-3-hydroxyflavone (DEAHF). nih.govacs.orgresearchgate.net
GSIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule in its electronic ground state. This creates a tautomeric form of the molecule. In many systems, this process is part of a four-level photochemical cycle that includes photoexcitation, excited-state intramolecular proton transfer (ESIPT), emission from the excited tautomer, and finally, the GSIPT reaction that returns the molecule to its initial form. nih.govacs.org
In studies of DEAHF, the GSIPT reaction has been shown to be an ultrafast and solvent-dependent process. nih.govacs.org Using advanced spectroscopic techniques like pump-dump-probe spectroscopy, researchers have been able to prepare the short-lived ground-state tautomer and directly track the kinetics of the GSIPT reaction. nih.govacs.org The time constants for this process were found to be on the picosecond timescale, for example, 1.7 ps in toluene (B28343) and 10 ps in the more polar solvent tetrahydrofuran. nih.govacs.org This solvent dependence highlights the role of the molecular environment in influencing the energy barrier and dynamics of the proton transfer. acs.org Theoretical studies on related aminophenol derivatives further show that GSIPT can occur over a low activation barrier. nih.govdaneshyari.com
Excited State Intramolecular Proton Transfer (ESIPT) Pathways
Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in molecules with specific structural features, including many derivatives of this compound. mdpi.com This process involves the transfer of a proton within the same molecule after it has been excited to a higher electronic state by absorbing light. The general mechanism is a four-level photochemical cycle:
Excitation: The molecule in its ground state (Normal form, NS0) absorbs a photon, transitioning to the excited state (Normal form, NS1).
Proton Transfer: In the excited state, a rapid intramolecular proton transfer occurs, leading to the formation of an excited tautomer (Tautomer form, TS1). This transfer is driven by the significant change in acidity and basicity of the proton donor and acceptor groups upon photoexcitation. mdpi.commdpi.com
Fluorescence: The excited tautomer relaxes to its ground state (Tautomer form, TS0) by emitting a photon (fluorescence). This emission is typically characterized by a large Stokes shift, meaning the emitted light has a significantly longer wavelength than the absorbed light.
Reverse Proton Transfer: The molecule then returns to its initial, more stable ground state (NS0) through a reverse proton transfer. mdpi.com
This entire cycle is often ultrafast. mdpi.com In many this compound-based fluorescent dyes, this ESIPT process results in dual emission bands, corresponding to fluorescence from both the normal excited state and the tautomeric excited state. researchgate.net The presence and efficiency of the ESIPT pathway are highly sensitive to the molecular structure and the surrounding environment. nih.gov
Influence of Substituents on ESIPT Characteristics
The characteristics of the ESIPT process in this compound derivatives can be finely tuned by introducing various substituent groups to the molecular framework. acs.orgresearchgate.net These substituents can alter the electron density distribution, the strength of the intramolecular hydrogen bond, and the relative acid-base properties of the proton donor and acceptor sites, thereby influencing the ESIPT pathway. mdpi.comresearchgate.net
The electronic nature of the substituents plays a crucial role. mdpi.com
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can modulate the ESIPT behavior. psu.edu For instance, in some systems, the introduction of a donor group can prohibit the ESIPT process. mdpi.com
Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN) groups, also have a significant impact. mdpi.com A strong electron-withdrawing group can accelerate the ESIPT process. mdpi.com
The position of the substituent is also critical. Studies on related systems have shown that introducing substituents at different positions on the aromatic rings can either enhance or suppress the ESIPT process, leading to shifts in the emission spectra. mdpi.compsu.edu For example, in a series of 2-(2′-(N-tosyl)amino-5′-substituted-phenyl)benzothiazoles, all compounds exhibited only the ESIPT process, but the emission maximum could be tuned by changing the substituent at the 5'-position, with the emission bands shifting to longer wavelengths (red-shifted) in the order of cyano to hydrogen to amino substituent. mdpi.com
Computational studies have further elucidated these effects, showing that substituents can alter the potential energy barriers for the proton transfer reaction. researchgate.net For instance, some substituents can lead to a lower energy barrier, facilitating the ESIPT process, while others can increase the barrier. researchgate.net
Table 1: Effect of Substituents on ESIPT Emission
| Parent Compound System | Substituent | Position | Effect on ESIPT Emission | Reference |
|---|---|---|---|---|
| 2-(2′-aminophenyl)benzothiazole derivatives | Tosyl (acceptor) | Amino group | Accelerates ESIPT | mdpi.com |
| 2-(2′-aminophenyl)benzothiazole derivatives | Methyl (donor) | Amino group | Prohibits ESIPT | mdpi.com |
| 2-(2′-(N-tosyl)aminophenyl)benzothiazole | Cyano (acceptor) | 5′-phenyl | Red-shift (540 nm → 555 nm) | mdpi.com |
Tautomerism and Isomerism
Azo-Hydrazone Tautomerism in Diethylaminophenol-Based Systems
Azo dyes derived from this compound can exhibit a form of tautomerism known as azo-hydrazone tautomerism. nih.gov This involves the migration of a proton between a hydroxyl group and a nitrogen atom in the azo linkage (-N=N-). nih.gov The equilibrium between the azo form (containing a -OH group and a -N=N- group) and the hydrazone form (containing a C=O group and a -NH-N= group) is a critical factor determining the color and properties of these dyes. researchgate.net
The position of this equilibrium is influenced by several factors, including the molecular structure and the nature of the solvent. rsc.org In many cases, an intramolecular hydrogen bond is formed, which plays a role in stabilizing one tautomer over the other. acs.org For instance, in some systems, the hydrazone form is stabilized by an intramolecular hydrogen bond. nju.edu.cn
Conformational Isomerism of Ethyl Groups and Non-Covalent Interactions
In addition to tautomerism, this compound and its derivatives can exhibit conformational isomerism, particularly concerning the orientation of the diethylamino group. The two ethyl groups can adopt different spatial arrangements, leading to distinct conformers. For example, a study on an (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol compound revealed the existence of two conformers, an 'anti' and an 'eclipsed' form, arising from the different orientations of the ethyl groups. researchgate.netnih.gov
Solvent Effects on Tautomeric Equilibria
The equilibrium between azo and hydrazone tautomers in diethylaminophenol-based systems is highly sensitive to the solvent environment. nih.gov The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the equilibrium by preferentially stabilizing one tautomer over the other. rsc.orgnih.gov
Polar solvents can interact with the tautomeric forms through hydrogen bonding, which can disrupt intramolecular hydrogen bonds and favor the form that is better stabilized by the solvent. rsc.org For example, in some azo dyes, the azo form is more prevalent in polar solvents like DMSO, while the hydrazone form dominates in less polar solvents like chloroform (B151607). rsc.org
Non-polar solvents , on the other hand, tend to favor the tautomer that is stabilized by intramolecular hydrogen bonding.
Protic solvents (which can donate hydrogen bonds) and aprotic solvents (which cannot) can also have different effects. For example, in a study of (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, the enol (azo) form was found to exist in all solvents tested except for ethanol, a polar protic solvent. researchgate.netnih.gov
This phenomenon, where the color of a compound changes with the solvent polarity, is known as solvatochromism and is a direct consequence of the solvent's influence on the tautomeric equilibrium. nih.goviku.edu.tr
Table 2: Solvent Influence on Azo-Hydrazone Tautomerism
| Compound System | Solvent | Dominant Tautomer | Key Observation | Reference |
| Azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one | Chloroform (apolar) | Hydrazone | Intramolecular hydrogen bonds are maintained. | rsc.org |
| Azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one | DMSO (polar) | Azo | Intramolecular hydrogen bonds are disrupted by the solvent. | rsc.org |
| (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol | Most organic solvents | Enol (Azo) | The enol form is generally more stable. | researchgate.netnih.gov |
| (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol | Ethyl alcohol (polar protic) | Not specified as enol | An exception to the general stability of the enol form. | researchgate.netnih.gov |
Reactions with Organic Reagents
This compound is a versatile starting material for the synthesis of a variety of organic compounds, particularly heterocyclic systems and dyes. Its functional groups—the hydroxyl (-OH) and the diethylamino (-N(Et)₂) groups—provide reactive sites for various chemical transformations.
One common reaction involves the condensation of this compound derivatives with other organic reagents to form larger, more complex molecules. For instance, novel benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized by reacting p-N,N-diethylamino salicylaldehyde (a derivative of this compound) with substituted o-phenylenediamines, o-aminophenols, or o-aminothiophenols. researchgate.net These reactions are fundamental in creating fluorescent compounds with potential applications in materials science and bio-imaging.
Furthermore, the amino group of this compound can participate in reactions typical of aromatic amines. For example, it can be involved in the formation of Schiff bases through condensation with aldehydes. researchgate.netijcce.ac.ir The resulting Schiff base compounds can themselves be interesting molecules with unique properties, such as conformational isomerism and specific non-covalent interactions. researchgate.netnih.gov
The hydroxyl group allows this compound to react with anhydrides. A molten-state synthesis method has been described for related compounds where 3-N,N-diethylaminophenol is reacted with phthalic anhydride. This type of reaction highlights the utility of diethylaminophenols in solvent-free synthetic methodologies.
Formation of Schiff Bases and Related Imines
This compound derivatives, particularly those containing an aldehyde group, readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.com The synthesis typically involves the reaction of an aldehyde, such as 4-(diethylamino)salicylaldehyde, with a primary amine, resulting in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comyoutube.com This reaction is a classic example of a condensation reaction. masterorganicchemistry.com
The formation of imines is generally catalyzed by acid. libretexts.org The reaction mechanism involves the initial nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. youtube.com This is followed by a series of proton transfer steps and the eventual elimination of water to yield the final imine product. youtube.comlibretexts.org The rate of imine formation is often optimal at a mildly acidic pH, around 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate its removal as water, while a pH that is too low would render the amine reactant non-nucleophilic by protonating it. libretexts.org
A variety of Schiff bases have been synthesized from 4-(diethylamino)salicylaldehyde and different primary amines, including substituted anilines and ethylenediamine. nih.govscispace.comnih.gov
| Reactants | Schiff Base Product | Reference |
| 4-(diethylamino)salicylaldehyde + 3-chloroaniline | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | nih.gov |
| 4-(diethylamino)salicylaldehyde + 2,4-dichloroaniline | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | nih.govtjnpr.org |
| 4-(diethylamino)salicylaldehyde + 3,5-dimethylaniline | 5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol | nih.gov |
| 4-(diethylamino)salicylaldehyde + 2-fluoroaniline | (E)-5-(diethylamino)-2-(((2-fluorophenyl)imino)methyl)phenol | nih.gov |
| 4-(diethylamino)salicylaldehyde + 2-bromoaniline | (E)-2-(((2-bromophenyl)imino)methyl)-5-(diethylamino)phenol | nih.gov |
| 4-(diethylamino)salicylaldehyde + ethylenediamine | 6,6'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(3-(diethylamino)phenol) | scispace.com |
| 4-(diethylamino)salicylaldehyde + benzo[d]thiazol-2-amine | (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | iucr.org |
Reaction with Triphenylborane (B1294497) and Associated Structural Changes
The reaction of a Schiff base derived from this compound with triphenylborane can lead to unexpected structural transformations. researchgate.netdntb.gov.ua In a specific study, the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane (BPh₃) in chloroform resulted in hydrolysis of the Schiff base ligand. nih.gov This was followed by a cyclization reaction where the boron atom from triphenylborane bonded with the two oxygen atoms of the hydrolyzed ligand (4-(diethylamino)-2-hydroxybenzaldehyde). nih.gov
The final product of this unusual reaction was identified as N,N-diethyl-2,2-diphenyl-2H-1,3λ³,2λ⁴-benzodioxaborinin-7-amine. researchgate.netresearchgate.net Structurally, this transformation involves the formation of a 1,3-dioxa-2-borata-1,2,3,4-tetrahydronaphthalene ring system. dntb.gov.ua This heterocyclic ring adopts a slight envelope conformation with the boron atom acting as the flap. nih.govdntb.gov.ua Interestingly, researchers noted that reacting 4-(diethylamino)-2-hydroxybenzaldehyde directly with triphenylborane under similar conditions did not yield the cyclized product, indicating a specific mechanistic role for the initial Schiff base in facilitating this transformation. nih.gov
Carbamate (B1207046) Derivative Formation with Diethyl Pyrocarbonate
The phenolic hydroxyl group of aminophenols is susceptible to reaction with acylating agents like diethyl pyrocarbonate (DEPC). chemicalbull.com DEPC is known to react with hydroxyl and other nucleophilic residues such as histidine, lysine, and cysteine. wikipedia.orgmpbio.com The reaction of an aminophenol with DEPC results in the formation of a carbamate derivative. chemicalbull.com This occurs through the acylation of the phenolic oxygen by one of the carbonyl groups of DEPC, leading to the formation of an ethoxycarbonyl group on the phenolic oxygen and the release of ethanol and carbon dioxide. sigmaaldrich.com This reaction can be used to modify the properties of the parent compound. chemicalbull.com
Photo-Induced Chemical Transformations and Light Emission Mechanisms
Derivatives of this compound, particularly those incorporating heterocyclic moieties like benzoxazole, benzimidazole, and benzothiazole, exhibit significant photochemical activity. researchgate.netarabjchem.org A primary mechanism governing their photophysical behavior is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com
The ESIPT process is a four-level photochemical cycle that occurs in molecules with a pre-existing intramolecular hydrogen bond. mdpi.commdpi.com Upon photoexcitation from the ground state (Nₛ₀) to the excited state (Nₛ₁), a proton is rapidly transferred from a donor group (like the phenolic -OH) to an acceptor group within the same molecule, creating an excited tautomeric form (Tₛ₁). mdpi.com This tautomer can then relax to its ground state (Tₛ₀) via fluorescence, which is characteristically observed at a longer wavelength (a large Stokes shift) compared to the normal fluorescence from the Nₛ₁ state. mdpi.com The molecule then returns to the initial ground state via reverse proton transfer. mdpi.com Many ESIPT-capable derivatives of this compound display this characteristic dual emission. researchgate.net
The strong electron-donating nature of the diethylamino group significantly influences these photophysical properties. acs.org Studies on 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazole have shown that the excited tautomer can also undergo a radiationless deactivation process. acs.org This process is driven by a large-scale conformational change linked to an intramolecular charge transfer (ICT) from the deprotonated diethylaminophenol donor portion to the protonated benzimidazole acceptor portion. acs.org Therefore, these molecules can undergo a complex excited-state process involving coupled proton and charge transfer. acs.org
Chemical transformations also directly impact the light emission properties. For instance, the Schiff base (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol fluoresces green, while its reaction product with triphenylborane, N,N-diethyl-2,2-diphenyl-2H-1,3λ³,2λ⁴-benzodioxaborinin-7-amine, emits blue light, demonstrating a significant shift in the emission spectrum due to structural modification. nih.gov
| Compound | Solvent | Absorption (λₘₐₓ, nm) | Emission (λₘₐₓ, nm) | Reference |
| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | Chloroform | 436 | Green fluorescence | nih.gov |
| N,N-diethyl-2,2-diphenyl-2H-1,3λ³,2λ⁴-benzodioxaborinin-7-amine | Chloroform | 347 | Blue fluorescence | nih.gov |
| 4-(diethylamino)-2-hydroxybenzaldehyde | Chloroform | 343 | - | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 2 Diethylaminophenol and Its Derivatives
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in 2-diethylaminophenol and its derivatives. The position, intensity, and shape of vibrational bands in an IR spectrum offer a molecular fingerprint. spectroscopyonline.comwordpress.com For instance, the presence of an O-H stretching band, typically broad and found in the region of 3200-3500 cm⁻¹, confirms the phenolic hydroxyl group. orgchemboulder.com C-H stretching vibrations from the alkyl and aromatic portions of the molecule are observed in the 2850-3100 cm⁻¹ range. orgchemboulder.com The C-O stretching of the phenol (B47542) and the C-N stretching of the diethylamino group are also identifiable, although their exact positions can be influenced by the molecular environment and fall within the fingerprint region (below 1500 cm⁻¹). libretexts.org
FT-IR analysis, in conjunction with other techniques like X-ray diffraction, is instrumental in studying the tautomeric equilibrium in derivatives of this compound. nih.gov Tautomerism, such as the enol-imine and keto-amine forms in Schiff base derivatives, can be investigated by observing characteristic vibrational frequencies. researchgate.net For example, the presence of a strong C=O stretching band would indicate the keto-amine tautomer, while its absence and the presence of a distinct O-H stretching band would support the enol-imine form. mdpi.com Studies on related Schiff base compounds have shown that the enol form is often predominant in the solid state. nih.govresearchgate.net The solvent can also influence the tautomeric equilibrium, a phenomenon that can be monitored by changes in the IR spectra. researchgate.net
Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound and its Derivatives
| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Phenolic Hydroxyl | O-H | Stretch, H-bonded | 3500–3200 (broad, strong) |
| Aromatic C-H | C-H | Stretch | 3100–3000 (medium) |
| Aliphatic C-H | C-H | Stretch | 3000–2850 (medium) |
| Aromatic C=C | C=C | Stretch | 1600–1400 (medium) |
| Amine | C-N | Stretch | 1335–1250 (aromatic), 1250-1020 (aliphatic) |
| Phenolic C-O | C-O | Stretch | 1320–1000 (strong) |
| Note: The exact positions of peaks can vary based on the specific molecular structure, solvent, and physical state. |
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Techniques
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.roshu.ac.uk For this compound and its derivatives, absorption of UV or visible light promotes electrons from lower energy molecular orbitals (ground state) to higher energy ones (excited state). gdckulgam.edu.in The key electronic transitions are typically π → π* and n → π* transitions. ubbcluj.roslideshare.net The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur in the aromatic ring system. iucr.org The n → π* transitions involve non-bonding electrons (from the oxygen of the hydroxyl group or the nitrogen of the amino group) being excited to a π* antibonding orbital. shu.ac.uk
The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, derivatives of this compound often exhibit strong absorption bands attributed to π–π* transitions of the aromatic system. researchgate.netiucr.org
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a notable feature of many this compound derivatives. nih.govresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift to shorter wavelengths indicates a less polar excited state. gdckulgam.edu.in This property is particularly pronounced in derivatives designed for applications like fluorescent probes. nih.gov
Table 2: Illustrative UV-Vis Absorption Data for a Derivative of this compound
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Chloroform (B151607) | 343 | 11,100 |
| Methanol (B129727) | 347 | 7,300 |
| Data is illustrative for a derivative and adapted from a study on (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol. iucr.org |
Many derivatives of this compound are fluorescent, meaning they emit light after being electronically excited. mdpi.com Fluorescence spectroscopy is highly sensitive to the chemical environment, making these compounds useful as sensors. researchgate.net The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength can be significantly altered by factors such as solvent polarity, pH, and the presence of specific ions or molecules. mdpi.commdpi.com
For example, the fluorescence of some derivatives can be "turned on" or enhanced upon binding to a target analyte, a process often linked to the chelation-enhanced fluorescence (CHEF) effect, which restricts intramolecular rotation or other non-radiative decay pathways. mdpi.comunm.edu The sensitivity to the environment is also evident in the solvatochromic shifts observed in their emission spectra, where changes in solvent polarity lead to shifts in the fluorescence color. nih.gov This behavior is critical for the design of fluorescent probes that can report on the properties of their immediate surroundings, such as viscosity or the presence of specific metal ions like Zn²⁺. mdpi.comunm.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound and its derivatives. It provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the protons of the diethylamino group. The aromatic protons typically appear in the downfield region (around 6.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. orgchemboulder.com The chemical shifts and splitting patterns of these aromatic protons provide information about the substitution pattern on the benzene (B151609) ring.
The protons of the diethylamino group exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methylene protons are adjacent to the nitrogen atom and are therefore more deshielded than the methyl protons. The hydroxyl proton signal can be broad and its chemical shift is variable, depending on concentration, solvent, and temperature, due to hydrogen bonding. msu.edu
Table 3: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | Multiplet |
| Phenolic OH | 4 - 12 (variable, broad) | Singlet |
| Methylene (-NCH₂CH₃) | ~3.3 | Quartet |
| Methyl (-NCH₂CH₃) | ~1.2 | Triplet |
| Note: Chemical shifts are relative to TMS and can vary depending on the solvent (e.g., CDCl₃, DMSO-d₆) and other experimental conditions. sigmaaldrich.comcarlroth.com |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon skeleton of organic molecules. In the context of this compound and its derivatives, ¹³C NMR provides direct information about the number and electronic environment of each carbon atom. bhu.ac.in
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of adjacent atoms. libretexts.org For instance, sp2-hybridized carbons in aromatic rings and sp3-hybridized carbons in alkyl groups resonate at distinct frequencies. Carbons bonded to electronegative atoms like oxygen or nitrogen are deshielded and appear at a lower field (higher ppm value). libretexts.org
In derivatives of this compound, such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, the carbon atoms of the diethylamino group typically show signals for the methyl (CH₃) and methylene (CH₂) groups. The aromatic carbons of the phenol ring and any attached heterocyclic systems will have signals in the aromatic region of the spectrum, generally between 110 and 160 ppm. libretexts.orgnih.gov The carbon atom attached to the hydroxyl group (C-OH) and the one bonded to the nitrogen of the diethylamino group (C-N) will be shifted downfield due to the electronegativity of these heteroatoms. libretexts.org
For example, in a series of benzothiazole (B30560) derivatives synthesized from 3-diethylaminophenol (B49911), the carbon nuclei attached to the azo functional group were observed at approximately 151 and 153 ppm. researchgate.net Similarly, for coumarin (B35378) derivatives incorporating a 4-diethylaminophenol (B97786) moiety, the carbonyl carbon (C=O) signal appears significantly downfield, around 160.1 ppm.
The following table provides a general overview of expected ¹³C NMR chemical shift ranges for the carbon atoms in a this compound framework.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic C-H | 110-140 |
| Aromatic C-N | 145-155 |
| Aromatic C-O | 150-160 |
| Diethylamino -CH₂- | 40-50 |
| Diethylamino -CH₃ | 10-15 |
This table provides generalized data and actual values may vary based on the specific derivative and solvent used.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for identifying and quantifying these compounds in various matrices. arabjchem.orgsielc.com
HRMS provides highly accurate mass measurements, often to four decimal places, which allows for the unambiguous determination of a compound's molecular formula. docbrown.info This is particularly useful in distinguishing between isomers or compounds with very similar nominal masses.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is frequently used to analyze complex mixtures and to monitor reactions. For instance, a series of novel benzimidazole (B57391), benzoxazole (B165842), and benzothiazole derivatives of this compound were characterized by LC-MS to confirm their molecular weights and purity. arabjchem.orgmendeley.com In these studies, the LC-MS data typically presented the protonated molecule [M+H]⁺, confirming the successful synthesis of the target compounds. arabjchem.org
The fragmentation patterns observed in the mass spectrum provide valuable structural information. tutorchase.com Common fragmentation pathways for phenolic compounds include the loss of CO (28 Da) and CHO (29 Da) from the molecular ion. docbrown.info For molecules containing a diethylamino group, cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway. libretexts.org The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), helps in the structural elucidation of unknown derivatives or metabolites. acs.org
For example, the LC-MS analysis of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol showed a molecular ion peak at m/z 282.3, corresponding to [M+H]⁺, with a purity of 97.89%. arabjchem.org Similarly, the benzothiazole analogue, 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol, exhibited a molecular ion at m/z 299.4 with 98.74% purity. arabjchem.org These results demonstrate the utility of LC-MS in both confirming the identity and assessing the purity of synthesized derivatives.
X-ray Diffraction (XRD) Crystallography for Solid-State Structures
X-ray Diffraction (XRD) crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular and Crystal Packing Arrangements
XRD analysis of this compound derivatives reveals detailed insights into their molecular conformation and how the molecules are arranged in the crystal lattice. researchgate.netijcce.ac.ir For many Schiff base derivatives, the molecules are not perfectly planar. For instance, in 2-{(E)-[(2-chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol, the phenol and the 2-chloro-5-nitrophenyl groups are coplanar with the imine linkage. researchgate.net However, in 2-[(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol, the angle between the mean planes of the dichlorophenylimino and phenol groups is 19.5°. iucr.org
The crystal packing is determined by a combination of intermolecular forces that dictate how molecules arrange themselves. In the solid state, molecules can form various supramolecular architectures, such as chains or sheets. cjsc.ac.cn For example, in the crystal structure of 2-{(E)-[(2-chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol, molecules are linked into a chain along the c-axis of the unit cell. researchgate.net In another case, the crystal structure of 2-{[(E)-(4-anilinophenyl)iminiumyl]methyl}-5-(diethylamino)phenolate shows that molecules are connected to form zigzag chains. iucr.org
The conformation of the diethylamino group can also be determined. In the crystal structure of (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, two conformers (anti and eclipsed) of the ethyl groups were observed. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯Br, C-H⋯π)
Intermolecular interactions are crucial in stabilizing the crystal structure. XRD allows for the precise measurement of the distances and angles associated with these interactions.
Hydrogen Bonding: Hydrogen bonds are among the strongest intermolecular forces and play a significant role in the crystal packing of phenolic compounds. researchgate.net In many Schiff base derivatives of this compound, a strong intramolecular O-H⋯N hydrogen bond is observed between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.netiucr.org This interaction often leads to the formation of a six-membered ring, which contributes to the planarity of that part of the molecule. ijcce.ac.ir In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds, such as O-H⋯O or C-H⋯O, can link molecules together to form extended networks. nih.govresearchgate.net
π-π Stacking: Aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion. iucr.org In the crystal structure of 2-[(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol, the crystal structure is stabilized by intermolecular π–π stacking interactions between adjacent 2,5-dichlorophenyl rings, with a centroid-to-centroid distance of 3.860 Å. iucr.org
The following table summarizes some of the intermolecular interactions observed in the crystal structures of this compound derivatives.
| Derivative | Intermolecular Interactions | Reference |
| (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol | C-H⋯Br, C-H⋯π | researchgate.net |
| 2-[(Z)-(2,5-Dichlorophenyl)iminomethyl]-5-(diethylamino)phenol | π–π stacking, intramolecular O-H⋯N | iucr.org |
| 2-{(E)-[(2-Chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol | Intermolecular C-H⋯O, intramolecular O-H⋯N | researchgate.net |
| 2-{[(E)-(4-Anilinophenyl)iminiumyl]methyl}-5-(diethylamino)phenolate | Intermolecular N-H⋯O, C-H⋯π, π–π interactions | iucr.org |
Advanced Spectroscopic Techniques for Surface and Interface Analysis
X-ray Photoelectron Spectroscopy (XPS)
XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element from which they were emitted. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding and oxidation state of the atoms.
For this compound, XPS could be used to:
Confirm Elemental Composition: Identify the presence of carbon, nitrogen, and oxygen on a surface.
Determine Chemical States: Distinguish between the different chemical environments of the carbon atoms (e.g., C-C in the aromatic ring, C-N in the diethylamino group, and C-O of the phenol). The nitrogen 1s signal would confirm the presence of the amino group, and the oxygen 1s signal would confirm the phenolic hydroxyl group.
Analyze Surface Modification: If this compound or its derivatives are used to modify a surface, XPS can be used to verify the presence and chemical nature of the coating. For example, in the context of metal complexes, XPS can provide information on the coordination environment of the metal ion. helmholtz-berlin.de
Although direct XPS studies on this compound are not cited, research on related complex structures demonstrates the utility of such surface analysis techniques in characterizing the electronic and structural properties of molecules within larger assemblies or on surfaces. cjsc.ac.cn
High-Resolution Electron Energy Loss Spectroscopy (HREELS)
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly surface-sensitive analytical technique used to investigate the vibrational modes of molecules adsorbed on solid surfaces. wikipedia.orglew.ro The method involves directing a monochromatic beam of low-energy electrons (typically 1-10 eV) onto a sample surface and analyzing the energy of the electrons that are inelastically scattered. wikipedia.orgcaltech.edu The energy lost by the scattered electrons corresponds to the vibrational quanta of the surface atoms or adsorbed molecules, providing information analogous to infrared and Raman spectroscopy but with superior surface specificity. lew.ro
The utility of HREELS stems from its ability to detect vibrational modes of adsorbates even at very low coverages (sub-monolayer). uni-heidelberg.de The technique is governed by two primary scattering mechanisms: long-range dipole scattering and short-range impact scattering. lew.ro In dipole scattering, the oscillating dipole moment of an adsorbate's vibration interacts with the electric field of the incoming electron. This mechanism is subject to the surface selection rule, which dictates that only vibrations with a dynamic dipole moment perpendicular to the surface are strongly active. lew.ro Impact scattering is a more complex, short-range interaction where the electron physically "impacts" the adsorbate, allowing for the observation of vibrations that are forbidden by the dipole selection rule. wikipedia.org
While specific HREELS studies on this compound are not prevalent in published literature, its vibrational spectrum on a catalytically active surface can be predicted based on studies of similar molecules like phenol and aniline (B41778). lsu.edunih.gov When this compound is adsorbed on a metal or metal oxide surface, various vibrational modes would become HREELS-active. The O-H and N-H (if considering its tautomeric forms or deprotonation/protonation states) stretching and bending modes would be particularly sensitive to bonding interactions with the substrate. The orientation of the phenyl ring and the diethylamino group relative to the surface could be inferred from the relative intensities of the ring C-H bending modes and the alkyl C-H stretching modes.
For instance, adsorption via the phenolic oxygen would significantly perturb the ν(O-H) and δ(O-H) modes. The table below presents a hypothetical HREELS data set for this compound adsorbed on a model surface, illustrating the types of vibrational information that could be obtained. The energy loss values are typical for these types of molecular vibrations.
Table 1: Illustrative HREELS Vibrational Modes for Adsorbed this compound This table is a representation based on known vibrational frequencies of analogous compounds, as direct experimental HREELS data for this compound is not readily available.
| Vibrational Mode | Expected Energy Loss (meV) | Expected Energy Loss (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 400-450 | 3226-3630 | O-H stretch, sensitive to H-bonding |
| ν(C-H)aromatic | 370-385 | 2984-3105 | Aromatic C-H stretch |
| ν(C-H)aliphatic | 350-370 | 2823-2984 | Ethyl group C-H stretch |
| ν(C=C) | 180-200 | 1452-1613 | Aromatic ring stretching modes |
| δ(O-H) | 140-160 | 1129-1290 | O-H in-plane bend |
| δ(C-H)aliphatic | 165-180 | 1331-1452 | Ethyl group C-H bend |
| ν(C-N) | 150-165 | 1210-1331 | C-N stretch |
| γ(C-H)aromatic | 90-110 | 726-887 | Aromatic C-H out-of-plane bend |
Electron Spin Resonance (ESR) Spectrometry for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique exclusively used for studying chemical species that possess one or more unpaired electrons (i.e., are paramagnetic). wikipedia.org While this compound in its ground state is a diamagnetic molecule with all electrons paired, its paramagnetic radical species can be generated through processes like chemical or electrochemical oxidation. nih.gov The study of these radicals provides deep insight into the electronic structure and distribution of the unpaired electron's spin density within the molecule.
The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of an electron's spin states in an applied magnetic field. libretexts.org The resulting spectrum's key features are the g-factor and hyperfine couplings. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. bhu.ac.in Hyperfine coupling arises from the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N) that have a non-zero nuclear spin. wikipedia.org This coupling splits the ESR signal into multiple lines, and the number and spacing of these lines (the hyperfine coupling constant, a) reveal which nuclei the unpaired electron is interacting with and the magnitude of that interaction. bhu.ac.in
For this compound, one-electron oxidation would likely produce a radical cation. The distribution of the unpaired spin could be centered on the nitrogen atom (forming an aminium radical) or delocalized across the phenoxyl system. Studies on similar aminophenol derivatives have shown that radicals such as aminophenoxyl radicals are readily formed. nih.gov In such a radical, the unpaired electron would exhibit significant hyperfine coupling to the ¹⁴N nucleus of the diethylamino group and to the protons on the aromatic ring and the ethyl groups.
The analysis of the hyperfine coupling constants would allow for a detailed mapping of the spin density. For example, a large a(¹⁴N) value would indicate significant spin density on the nitrogen atom. The coupling constants for the ring protons (aH) would vary depending on their position (ortho, meta, para) relative to the functional groups, providing a quantitative measure of delocalization.
Table 2: Representative ESR Hyperfine Coupling Constants for a Hypothetical this compound Radical Cation This table is illustrative, with coupling constants estimated from published data for structurally related aminophenol and p-phenetidine (B124905) radicals. nih.govresearchgate.net
| Radical Species | Interacting Nucleus | Hyperfine Coupling Constant (a) [Gauss] | Multiplicity Contribution |
|---|---|---|---|
| This compound radical cation | ¹⁴N | 7.0 - 9.0 | Triplet (1:1:1) |
| ¹H (N-CH₂) | 5.0 - 7.0 | Quintet (from 4 equivalent protons) | |
| ¹H (para to -OH) | 4.0 - 6.0 | Doublet | |
| ¹H (ortho to -OH) | 1.0 - 3.0 | Doublet | |
| ¹H (ortho to -N(Et)₂) | 1.0 - 3.0 | Doublet |
Computational Chemistry and Theoretical Modeling of 2 Diethylaminophenol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and properties of molecules like 2-Diethylaminophenol. It offers a favorable balance between computational cost and accuracy, making it suitable for a range of molecular investigations. jcsp.org.pkaphrc.org
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found on the potential energy surface. inpressco.com This optimization is typically performed using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), which provides a good description of molecular geometries. researchgate.netdoaj.org
Conformational analysis is crucial for flexible molecules like this compound, which possesses rotatable bonds in its diethylamino group. Studies on similar substituted phenols reveal that different spatial arrangements of the ethyl groups can lead to distinct conformers, such as anti and eclipsed forms. researchgate.net Potential energy surface scans, where the energy is calculated as a function of the rotation around specific bonds, are used to identify the most stable conformers and the energy barriers between them. researchgate.net For this compound, an intramolecular hydrogen bond between the hydroxyl (-OH) group and the nitrogen atom of the diethylamino group is expected to be a key feature influencing its preferred conformation. ijcce.ac.irijcce.ac.ir
| Parameter | Value (Angstrom Å / Degrees °) | Parameter | Value (Angstrom Å / Degrees °) |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| O-H | 0.97 | C-O-H | 108.5 |
| C-O | 1.36 | C-C-O | 119.5 |
| C-N | 1.39 | C-C-N | 121.0 |
| N-CH₂ | 1.47 | C-N-CH₂ | 119.8 |
| CH₂-CH₃ | 1.54 | N-CH₂-CH₃ | 112.3 |
Once the geometry is optimized, DFT is used to calculate fundamental electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.govirjweb.com
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.45 eV |
| LUMO Energy | -0.75 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
| Dipole Moment | 2.8 D |
| Mulliken Atomic Charges | |
| Oxygen (in -OH) | -0.65 e |
| Nitrogen (in -NEt₂) | -0.48 e |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, providing a guide to its reactive sites. jcsp.org.pk The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.
Red/Yellow regions indicate a negative electrostatic potential, highlighting areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, such regions are expected around the oxygen and nitrogen atoms due to their high electronegativity. ijcce.ac.irtandfonline.com
Blue regions represent a positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. jcsp.org.pktandfonline.com
Green regions denote areas of neutral or near-zero potential.
The MEP map visually confirms the information derived from Mulliken charges and is particularly useful for understanding intermolecular interactions, such as where hydrogen bonds are likely to form. dergipark.org.trtandfonline.com
Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize weak non-covalent interactions (NCIs) within and between molecules. chemtools.orgresearchgate.net This method is based on the relationship between the electron density (ρ) and its gradient. Low-density, low-gradient regions are indicative of non-covalent interactions. chemtools.org
The results are typically displayed as isosurfaces, which are color-coded to differentiate the nature of the interaction:
Blue surfaces signify strong, attractive interactions like hydrogen bonds. In this compound, a blue surface would be expected between the hydroxyl hydrogen and the amino nitrogen, representing the intramolecular hydrogen bond. chemtools.orgjussieu.fr
Green surfaces indicate weaker van der Waals interactions. These would likely appear around the phenyl ring and the ethyl groups. researchgate.netjussieu.fr
Red surfaces correspond to repulsive interactions, such as steric clashes, which might occur between crowded atoms. chemtools.orgresearchgate.net
RDG analysis provides a clear, qualitative picture of the non-covalent forces that stabilize the molecular conformation.
Time-Dependent Density Functional Theory (TDDFT) for Excited States
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a highly popular method for studying the properties of electronic excited states. arxiv.orgrsc.org TDDFT is widely used to calculate vertical excitation energies, which correspond to the absorption of light by a molecule, and to simulate UV-Vis absorption spectra. researchgate.netresearchgate.net
For compounds like this compound and its derivatives, TDDFT is instrumental in understanding their photophysical behavior. tandfonline.comresearcher.life For instance, studies on the closely related 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol have used TDDFT to investigate excited-state intramolecular proton transfer (ESIPT), a process where a proton moves from the hydroxyl group to the nitrogen atom upon photoexcitation. researchgate.net Such calculations can predict absorption and emission wavelengths, which can be compared directly with experimental spectroscopic data. researchgate.net The method's ability to provide insights into phenomena like charge transfer and fluorescence at a reasonable computational expense makes it an essential tool in the study of photoactive molecules. researchgate.netrsc.org
Thermochemical and Kinetic Modeling of Reactions
Computational methods are also employed to model the thermodynamics and kinetics of chemical reactions involving this compound. DFT calculations can accurately predict key thermochemical data, such as the standard enthalpies of formation (ΔH) and Gibbs free energies (ΔG) for reactants, products, and transition states. researchgate.netresearchgate.net This information is vital for determining whether a reaction is energetically favorable and for calculating its equilibrium constant. researchgate.net
Activation Energies and Reaction Pathways
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur, and its calculation is fundamental to understanding reaction kinetics. umb.edulibretexts.org Computational methods, particularly Density Functional Theory (DFT), are employed to map out reaction pathways, which represent the progress of a reaction from reactants to products. umb.edu By calculating the potential energy surface (PES), scientists can identify the transition state (TS), which is the highest energy point along the reaction pathway, and thus determine the activation energy. wuxiapptec.com
For processes relevant to this compound derivatives, such as Excited-State Intramolecular Proton Transfer (ESIPT), constructing potential energy surfaces reveals the mechanism and energetics of the reaction. researchgate.netresearcher.liferesearchgate.net Studies on related systems show that these proton transfer reactions often have very low potential energy barriers, indicating they are ultrafast processes. researchgate.netresearcher.life The surrounding environment, particularly the polarity of the solvent, can significantly influence the activation energy; an increase in solvent polarity can promote certain reaction pathways by stabilizing the transition state. researcher.lifenih.gov For instance, computational analyses have demonstrated that for some reactions, the activation energy barrier increases with solvent polarity for one mechanism (like SN2) while decreasing for another (like SN1). researchgate.net
The table below illustrates how activation energies for different reaction mechanisms can be influenced by the solvent environment, as calculated for model systems.
| Reaction | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Model SN2 | Gas Phase | 20.5 |
| Model SN2 | Water | 28.4 |
| Model SN1 | Gas Phase | 45.1 |
| Model SN1 | Water | 25.3 |
This table is illustrative, based on general principles and data for model reactions found in computational studies, showing the pronounced effect of solvent polarity on activation energies. researchgate.net
Equilibrium Constants for Tautomeric and Conformational Interconversions
This compound and related molecules can exist in different tautomeric forms (e.g., enol-imine and keto-amine) and as various conformational isomers. researchgate.net Computational chemistry allows for the calculation of the relative stabilities of these forms and the corresponding equilibrium constants (KT). researchgate.net DFT calculations are used to determine the Gibbs free energy of each isomer, from which the equilibrium constant can be derived.
Studies on o-hydroxy Schiff bases, which are structurally related to derivatives of this compound, have shown that the enol-imine tautomer is generally more stable than the keto-amine form. researchgate.net The equilibrium is also influenced by the solvent, with polar solvents potentially shifting the balance between tautomers. researchgate.net Aromaticity plays a significant role, as the enol form often preserves the aromaticity of the phenyl ring, making it substantially more stable. stackexchange.comechemi.com
The following table presents calculated tautomeric equilibrium constants for a model o-hydroxy Schiff base in different environments, demonstrating the stability of the enol form.
| Solvent | Equilibrium Constant (KT = [keto]/[enol]) | Most Stable Form |
|---|---|---|
| Vacuum | 5.8 x 10-7 | Enol |
| Chloroform (B151607) | 1.2 x 10-6 | Enol |
| Ethanol (B145695) | 2.5 x 10-5 | Enol |
| Water | 8.1 x 10-5 | Enol |
Data is based on DFT/6-311g(2d,2p) calculations for a representative o-hydroxy Schiff base, illustrating the pronounced stability of the enol tautomer. researchgate.net
Simulation of Spectroscopic Data (e.g., Theoretical IR Spectra)
Computational methods are invaluable for simulating spectroscopic data, which aids in the interpretation of experimental results. researchgate.net Theoretical Infrared (IR) spectra for this compound and its derivatives can be generated using DFT calculations. theaic.orgijcce.ac.ir The process involves optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding intensities. theaic.org
These simulated spectra are often compared with experimental Fourier-transform infrared (FTIR) spectra. ijcce.ac.irresearchgate.net This comparison helps to assign specific absorption bands to particular vibrational modes, such as the O-H stretching or C=N imine stretching. researchgate.net For example, theoretical calculations can accurately predict the shift in the O-H stretching frequency to lower wavenumbers due to the formation of strong intramolecular hydrogen bonds, a key structural feature in many aminophenol derivatives. theaic.orgresearchgate.net The analysis of simulated IR spectra can also verify the strengthening of hydrogen bonds in an excited state, which is crucial for processes like ESIPT. researcher.life
Computational Insights into Intramolecular Proton Transfer Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a critical photochemical process in many molecules containing a phenol (B47542) group, including derivatives of this compound. researcher.lifetandfonline.com Computational studies using DFT and Time-Dependent DFT (TD-DFT) have been instrumental in elucidating the ESIPT mechanism. researchgate.netresearcher.life
These studies involve constructing potential energy curves for both the ground state (S0) and the first excited state (S1). researchgate.net Calculations consistently show that upon photoexcitation, the acidity of the phenolic proton and the basicity of the acceptor atom (often a nitrogen) increase, facilitating the proton transfer. researcher.life The transfer is typically found to be an ultrafast, nearly barrierless process in the excited state. researchgate.netresearchgate.net Theoretical models confirm that the strengthening of the intramolecular hydrogen bond in the S1 state provides the primary driving force for the reaction. researchgate.netresearcher.life
Role of Atomic Electronegativity and Charge Redistribution
The efficiency and mechanism of ESIPT are intimately linked to the electronic structure of the molecule. Computational investigations have highlighted the crucial role of atomic electronegativity and charge redistribution. researcher.lifetandfonline.com A study on chalcogen-substituted derivatives of 2-benzooxazol-2-yl-5-diethylamino-phenol demonstrated that because the potential energy barriers for proton transfer are low, the ESIPT process is primarily controlled by the electronegativity of the atoms involved in the hydrogen bond. researcher.lifetandfonline.com
Upon photoexcitation, a significant redistribution of electron density occurs. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often reveals an intramolecular charge transfer (ICT) character, which facilitates the proton transfer. researcher.liferesearchgate.net This charge reorganization, induced by light, enhances the proton-donating and -accepting abilities of the relevant functional groups, thereby driving the ESIPT process. researchgate.net
Theoretical Prediction of Solvatochromic Behavior
Solvatochromism, the change in a substance's color with solvent polarity, is a key property of many dyes and sensors. Theoretical methods can predict this behavior by modeling the interaction between the solute molecule and the solvent. researchgate.net TD-DFT calculations, often combined with a Polarizable Continuum Model (PCM), are used to simulate absorption and emission spectra in various solvents. researchgate.net
These simulations can predict whether a compound will exhibit a bathochromic (red) or hypsochromic (blue) shift in its absorption or fluorescence spectrum as solvent polarity changes. For molecules like this compound derivatives, which can have a significant change in dipole moment upon excitation, this effect is pronounced. nih.gov Theoretical predictions have been confirmed by experimental solvatochromism studies, validating the computational models. nih.gov Furthermore, these calculations show how solvent stabilization can affect other photochemical processes, such as increasing the energy barrier for ESIPT in polar solvents. nih.gov
Computational Studies on Ligand-Metal Ion Interactions
The phenol and amino groups of this compound and its Schiff base derivatives make them excellent ligands for coordinating with metal ions. rsc.orgbohrium.com Computational chemistry, primarily DFT, is a powerful tool for studying these ligand-metal ion interactions. mdpi.comscispace.com
These studies can predict the geometry of the resulting metal complexes, with calculations often showing square planar or octahedral coordination depending on the metal ion. scispace.comresearchgate.net A key aspect of this research is quantifying the strength of the interaction by calculating binding energies and binding enthalpies. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) and atomic charges can elucidate the nature of the bonding, often revealing a metal-to-ligand charge transfer (MLCT) mechanism. rsc.org Such computational insights are crucial for the rational design of new chelating agents for applications ranging from chemical sensing to industrial processes. mdpi.com
| Ligand System | Metal Ion(s) | Computational Method | Key Findings |
|---|---|---|---|
| 2-Aminophenol (B121084) Schiff bases | Cu2+, Zn2+, Ni2+ | DFT (B3LYP) | Predicted complex geometry; supported Metal-to-Ligand Charge Transfer (MLCT) mechanism. rsc.org |
| Diethylaminophenyl-based Schiff base | Cu2+ | DFT (M06-2X) | Confirmed square planar coordination; explored energetic features of non-covalent interactions. scispace.com |
| General Ligands | Ni2+, Cu2+, Al3+, Fe3+ | Quantum Chemical Calculations | Quantified binding strength via binding energy/enthalpy; analyzed frontier orbitals and electrostatic potentials. mdpi.com |
| Nitrobenzothiazole Schiff base | Transition Metals (II) | DFT (Gaussian 09) | Established octahedral geometry of complexes. bohrium.com |
Advanced Derivatives and Analogues of 2 Diethylaminophenol
Synthesis and Characterization of Heterocyclic Derivatives
The fusion of a heterocyclic ring system to the 2-diethylaminophenol framework gives rise to compounds with unique photophysical and chemical characteristics. These derivatives are often synthesized through condensation reactions and are characterized by a variety of spectroscopic and analytical techniques.
Benzimidazole (B57391), Benzoxazole (B165842), and Benzothiazole (B30560) Derivatives
A notable class of heterocyclic derivatives includes those incorporating benzimidazole, benzoxazole, and benzothiazole moieties. These compounds are typically synthesized from p-N,N-diethylamino salicylaldehyde (B1680747), which is reacted with appropriately substituted o-phenylenediamine (B120857), o-aminophenol, or o-aminothiophenol to yield the corresponding derivative. nih.govcapes.gov.brmendeley.com
The general synthesis scheme involves the condensation of the aldehyde with the respective ortho-substituted aniline (B41778) derivative. This reaction leads to the formation of the heterocyclic ring fused to the phenol (B47542).
Table 1: Synthesized Heterocyclic Derivatives of this compound
| Derivative Name | Starting Materials | Resulting Heterocycle |
| 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol | p-N,N-diethyl amino salicylaldehyde, o-phenylenediamine | Benzimidazole |
| 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol | p-N,N-diethyl amino salicylaldehyde, o-aminophenol | Benzoxazole |
| 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol | p-N,N-diethyl amino salicylaldehyde, o-aminothiophenol | Benzothiazole |
Characterization of these fluorescent compounds is thoroughly conducted using methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass spectral analysis. nih.gov Thermogravimetric analysis (TGA) has shown that these compounds are thermally stable up to 200 °C. nih.gov A key feature of these derivatives is their exhibition of excited-state intramolecular proton transfer (ESIPT), which results in a single absorption band but dual emission characteristics. nih.gov This property is influenced by solvent polarity. nih.gov Studies have indicated that benzimidazole derivatives, in particular, exhibit a broad spectrum of antimicrobial activity. rjptonline.org
Chalcogen-Doped 2-Benzooxazol-2-yl-5-diethylamino-phenol (BYDP) Analogues
Researchers have explored the effects of doping the 2-Benzooxazol-2-yl-5-diethylamino-phenol (BYDP) structure with chalcogen elements (sulfur and selenium) to create BYDP-S and BYDP-Se analogues, in addition to the oxygen-containing BYDP-O. researcher.liferesearcher.life Theoretical studies using time-dependent density functional theory (TDDFT) have been employed to investigate the photophysical processes of these analogues. researcher.life
These investigations focus on understanding the excited-state behaviors and the influence of atomic electronegativity on the excited-state intramolecular proton transfer (ESIPT) process. researcher.life Computational analysis suggests that due to low potential energy barriers, the ESIPT mechanism is primarily controlled by the electronegativity of the chalcogen atom. researcher.life The study of these chalcogen-doped analogues provides theoretical insights that could guide the experimental synthesis of novel fluorophores with specific photochemical properties. researcher.life
Pyridylazo-Diethylaminophenol (PADAP) Derivatives
Pyridylazo-diethylaminophenol (PADAP) and its derivatives are a significant class of compounds known for their use as chromogenic reagents. Modifications to both the pyridine (B92270) and phenol rings have been systematically explored to fine-tune their properties.
Bromo-PADAP and Other Halogenated Analogues
2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as Bromo-PADAP or Br-PADAP, is a prominent halogenated derivative. nih.gov The introduction of a bromine atom into the pyridine ring significantly influences the compound's properties. nih.gov The high sensitivity of Br-PADAP in staining applications is attributed to the presence of the alkylamino group at the 5-position of the benzene (B151609) ring, which facilitates the formation of a charged quinoid structure. nih.gov This, combined with the bromine atom, contributes to resonance and optimal solubility. nih.gov
The synthesis of halogenated derivatives can be achieved through direct halogenation of the parent compound. For example, bromination of pyrazole (B372694) rings has been accomplished using N-bromosuccinimide (NBS). mdpi.com Similarly, direct chlorination at specific positions has been used to synthesize chloro-derivatives. clockss.org
Table 2: Selected Halogenated PADAP Analogues
| Compound Name | Abbreviation | Key Feature |
| 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | Bromo-PADAP | Bromine atom on the pyridine ring enhances sensitivity. nih.gov |
| 2-(3,5-dibromo-2-pyridylazo)-5-diethylaminophenol | 3,5-diBr-PADAP | Two bromine atoms on the pyridine ring. uj.ac.za |
Variations in the Pyridyl Moiety (e.g., 2-(2-quinolylazo)-5-diethylaminophenol)
Replacing the pyridyl group with other nitrogen-containing heterocycles, such as a quinoline (B57606) ring, leads to new derivatives with distinct characteristics. An example is 2-(2-quinolylazo)-5-diethylaminophenol (QADEAP), which has been synthesized and utilized as a chromogenic reagent for the determination of metal ions like silver. nih.gov
The synthesis of QADEAP results in a reagent that forms a violet-colored chelate with silver ions in a pH range of 3.5-8.0. nih.gov This chelate exhibits a molar absorptivity of 1.30 x 10⁵ L mol⁻¹ cm⁻¹ at 590 nm. nih.gov The development of such analogues demonstrates the versatility of the core structure in creating selective analytical reagents. nih.govscience.gov
Other Substituted Phenol and Amine Analogues (e.g., 3-{[2-(diethylamino)ethyl]amino}phenol)
Modifications are not limited to the heterocyclic portion of the molecule. Alterations to the phenol and the diethylamino group have also been investigated. An example of such an analogue is 3-{[2-(diethylamino)ethyl]amino}phenol. This compound represents a variation where the diethylamino group is extended and attached via an ethylamino linker.
The synthesis of such analogues can be approached from different starting materials. For instance, 3-Aminophenol (B1664112) is a key intermediate in the synthesis of 3-(diethylamino)phenol. wikipedia.org The synthesis of 3-(diethylamino)phenol itself can be achieved through various methods, including the reaction of resorcinol (B1680541) with ammonium (B1175870) hydroxide (B78521) or the reduction of 3-nitrophenol. wikipedia.org Further derivatization can then lead to compounds like 3-{[2-(diethylamino)ethyl]amino}phenol.
These structural modifications can influence the compound's physical and chemical properties, such as basicity, solubility, and reactivity, opening up possibilities for new applications.
Strategies for Functionalization and Diversification of the this compound Core
The this compound scaffold serves as a versatile platform for the development of advanced derivatives and analogues due to the reactive sites on the molecule, including the phenolic hydroxyl group, the aromatic ring, and the diethylamino group. Various synthetic strategies have been employed to modify this core structure, leading to a diverse range of compounds with applications in materials science and as chemical probes. These strategies primarily involve the introduction of new functional groups and the construction of more complex molecular architectures, such as heterocyclic systems.
One key precursor for many of these transformations is 4-formyl-3-hydroxy-N,N-diethylaniline (p-N,N-diethyl amino salicylaldehyde), a derivative of this compound. This aldehyde allows for a variety of subsequent reactions. The functionalization of the this compound core can be broadly categorized into several key strategies, including the formation of heterocyclic derivatives through condensation reactions, C-H activation and coupling to form extended ring systems, and azo coupling to create functional dyes.
Formation of Heterocyclic Derivatives
A prominent strategy for diversifying the this compound core is through the synthesis of complex heterocyclic systems. This is often achieved by reacting a functionalized this compound precursor, such as p-N,N-diethyl amino salicylaldehyde, with various dinucleophilic reagents. These reactions lead to the formation of benzimidazole, benzoxazole, and benzothiazole moieties, which are known for their unique photophysical properties. researchgate.netnih.gov
The general synthetic route involves the condensation of p-N,N-diethyl amino salicylaldehyde with substituted o-phenylenediamines, o-aminophenols, or o-aminothiophenols. researchgate.net This reaction creates derivatives that exhibit properties like excited-state intramolecular proton transfer (ESIPT), making them highly fluorescent. nih.gov The resulting compounds, such as 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol and its benzoxazole and benzothiazole analogues, have been studied for their photo-physical characteristics and thermal stability. nih.gov
Further diversification is achieved by using substituted reactants. For instance, modifying the o-phenylenediamine starting material allows for the introduction of various functional groups onto the newly formed benzimidazole ring, tuning the electronic and photophysical properties of the final molecule. researchgate.netacs.org
Table 1: Synthesis of Heterocyclic Derivatives from p-N,N-diethyl amino salicylaldehyde
| Reactant | Resulting Heterocycle | Derivative Class |
|---|---|---|
| o-phenylenediamine | 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | Benzimidazole |
| o-aminophenol | 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol | Benzoxazole |
| o-aminothiophenol | 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol | Benzothiazole |
C-H Functionalization and Coupling Reactions
Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, have opened new avenues for diversifying the this compound core. Ruthenium-catalyzed multicomponent coupling reactions represent a powerful strategy for constructing complex molecular architectures from simple precursors. marquette.edu
In one such approach, 3-(diethylamino)phenol is reacted with an aldehyde and an enamine in the presence of a ruthenium catalyst. This process facilitates a deaminative C–H coupling reaction, leading to the formation of highly substituted xanthene derivatives. marquette.edu The reaction is versatile, accommodating a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic aldehydes, as well as various enamines. This allows for the synthesis of a broad library of xanthene products with diverse functionalities. marquette.edu The reaction proceeds with high regio- and stereoselectivity. marquette.edu A similar strategy can be employed to synthesize dioxacyclic systems by reacting 3-(diethylamino)phenol with 2-hydroxybenzaldehydes and enamines. marquette.edu
Azo Coupling
Azo coupling is a classic and effective method for functionalizing phenolic compounds. This reaction involves the electrophilic substitution of a diazonium salt onto the activated aromatic ring of this compound. The hydroxyl and diethylamino groups strongly activate the ring, directing the substitution to the position para to the hydroxyl group.
This strategy is used to synthesize compounds like 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (Br-PADAP). biosynth.comresearchgate.net In this derivative, the this compound core is linked to a bromopyridyl group through an azo bridge. Such azo dyes are widely used as chromogenic reagents and indicators for metal ion detection in analytical chemistry. researchgate.netcsj.jp The functionalization through azo coupling significantly alters the electronic and optical properties of the parent molecule, leading to intensely colored compounds.
Condensation Reactions
Condensation reactions provide a straightforward route to larger, more complex molecules incorporating the this compound core. For example, 3-diethylaminophenol (B49911) can undergo Pechmann or Knoevenagel-type condensation reactions with appropriate carbonyl compounds to yield coumarin (B35378) and xanthene dyes.
A specific example is the reaction of 3-diethylaminophenol with dialdehydes or esters of dicarboxylic acids. nih.gov In a ruthenium-catalyzed reaction, 3-(diethylamino)phenol has been coupled with 2-(4-formylphenyl)-5,10,15,20-tetraphenylporphyrin, followed by oxidative cyclization to yield a complex porphyrin-xanthene dyad. ewochem.org These reactions leverage the nucleophilicity of the phenol ring to form new carbon-carbon bonds, leading to extended π-conjugated systems with interesting photophysical properties.
Table 2: Summary of Functionalization Strategies
| Strategy | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|
| Heterocycle Formation | p-N,N-diethyl amino salicylaldehyde, o-phenylenediamines, o-aminophenols | Benzimidazoles, Benzoxazoles | researchgate.net, nih.gov |
| C-H Coupling | Aldehydes, Enamines, Ruthenium catalyst | Xanthenes, Dioxacyclic systems | marquette.edu |
| Azo Coupling | Diazonium salts | Azo dyes (e.g., Br-PADAP) | biosynth.com, researchgate.net |
| Condensation | Dialdehydes, Esters, Carbonyl compounds | Coumarins, Porphyrin-xanthene dyads | ewochem.org, nih.gov |
Applications in Advanced Chemical Systems
Chromogenic and Fluorogenic Reagents for Analytical Chemistry
The structural backbone of 2-diethylaminophenol is integral to a class of pyridylazo dyes and Schiff bases that are highly sensitive chromogenic reagents. These reagents undergo a distinct color change upon complexation with metal ions, enabling their quantification through spectrophotometry.
Derivatives of this compound are widely employed in the sensitive spectrophotometric determination of a diverse array of trace metal ions. The high molar absorptivity of the metal complexes formed with these reagents allows for the detection of ions at very low concentrations.
One of the most prominent reagents derived from this structure is 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP. This compound forms intensely colored complexes with numerous metal ions, making it a versatile tool in analytical chemistry. For instance, 5-Br-PADAP is used for the determination of Uranium(VI) , forming a complex with a molar absorptivity of approximately 74,000 L mol⁻¹ cm⁻¹ at 578 nm. researchgate.net This method is crucial for monitoring uranium in nuclear fuel processing and environmental samples. researchgate.netnih.gov
The same reagent, 5-Br-PADAP, is also applied in the analysis of Mercury(II) , where it forms a 1:1 complex. In the presence of a cationic surfactant like cetylpyridinium (B1207926) chloride, the molar absorption coefficient is 5.78 × 10⁴ L mol⁻¹ cm⁻¹ at 558 nm, with a detection limit as low as 1.40 × 10⁻² ng mL⁻¹. researchgate.net
For the determination of Lead(II) , 5-Br-PADAP is used to form a ternary complex with cetyltrimethylammonium bromide, resulting in a violet-colored species at pH 7. rjpn.org This simple and rapid method allows for quantification in the range of 0.5-4.9 µg mL⁻¹. rjpn.org Another technique involves preconcentration of the lead complex on microcrystalline naphthalene, which is then dissolved in dimethylformamide for spectrophotometric analysis. researchgate.net
Another significant derivative is 2-(2-quinolylazo)-5-diethylaminophenol (QADEAP), which is particularly effective for the determination of Vanadium(V) . This method involves the solid-phase extraction of the colored chelate formed between QADEAP and V(V). The resulting complex has a very high molar absorptivity of 1.28 × 10⁵ L mol⁻¹ cm⁻¹ at 590 nm. nih.gov
The simultaneous determination of Iron(II), Nickel(II) , and Cobalt(II) has been successfully achieved using 5-Br-PADAP. rjpn.orgnih.gov These metals, which often appear together and have similar chemical behaviors, form stable complexes with the reagent at pH 7.0. rjpn.orgnih.gov This demonstrates the reagent's utility in analyzing complex matrices such as tool steel. rjpn.orgnih.gov
While derivatives of this compound are effective for a wide range of metals, specific spectrophotometric methods for the determination of Platinum(II) using this class of compounds are not prominently featured in the surveyed literature.
Table 1: Spectrophotometric Determination of Various Metal Ions Using this compound Derivatives
| Metal Ion | Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Detection Range / Limit | Reference |
|---|---|---|---|---|---|
| U(VI) | 5-Br-PADAP | 578 nm | 74,000 L mol⁻¹ cm⁻¹ | - | researchgate.net |
| Hg(II) | 5-Br-PADAP | 558 nm | 57,800 L mol⁻¹ cm⁻¹ | LOD: 0.014 ng mL⁻¹ | researchgate.net |
| Pb(II) | 5-Br-PADAP | - | 51,000 L mol⁻¹ cm⁻¹ | 0.5 - 4.9 µg mL⁻¹ | rjpn.org |
| V(V) | QADEAP | 590 nm | 128,000 L mol⁻¹ cm⁻¹ | 0.01 - 0.6 µg mL⁻¹ | nih.gov |
| Fe(II) | 5-Br-PADAP | 740 nm (Derivative) | - | LOD: 3.0 ng mL⁻¹ | rjpn.orgnih.gov |
| Ni(II) | 5-Br-PADAP | 600 nm (Derivative) | - | LOD: 13.9 ng mL⁻¹ | rjpn.orgnih.gov |
Derivative spectrophotometry is an advanced analytical technique used to enhance the resolution of overlapping spectral bands, thereby improving the selectivity and sensitivity of determinations. rsc.org This method involves calculating the first, second, or higher-order derivative of a zero-order absorption spectrum. The resulting derivative spectra often exhibit a more detailed profile, which can separate the signal of an analyte from background interference and the signals of other components in a mixture. rsc.orgrsc.org
This technique has been effectively applied to the analysis of metal complexes formed with this compound derivatives. A notable application is the simultaneous determination of Co(II), Ni(II), and Fe(II) using 5-Br-PADAP. rjpn.orgnih.gov The absorption spectra of the complexes formed by these three ions overlap significantly, making their individual quantification by conventional spectrophotometry difficult. By using second-derivative spectra, the analytical wavelengths for each metal complex can be precisely identified at their respective extremum values (640 nm for Co(II), 600 nm for Ni(II), and 740 nm for Fe(II)), which minimizes spectral overlap. rjpn.orgnih.gov This approach allows for the successful simultaneous determination of these ions in samples like tool steel and heater resistance wire. rjpn.orgnih.gov Similarly, third-derivative spectrophotometry has been employed for the trace determination of lead after its complex with 5-Br-PADAP is separated and preconcentrated. researchgate.net
The detection of metal ions using reagents derived from this compound is fundamentally based on the principle of complexation. These organic ligands, which include Schiff bases and pyridylazo compounds, contain specific donor atoms (typically nitrogen and oxygen) that can coordinate with a central metal ion to form a stable chelate. koreascience.krijsr.net This coordination event leads to the formation of a new chemical entity, the metal-ligand complex, which possesses distinct spectroscopic properties compared to the free ligand.
The formation of these complexes is often rapid and results in a significant color change, which is the basis for colorimetric and spectrophotometric analysis. The stoichiometry of the complex—the ratio of metal ions to ligand molecules—is a critical aspect of the detection mechanism. For example, studies on the complex formed between Fe(III)/Fe(II) and 5-Br-PADAP have clarified a 1:1 metal-to-ligand ratio. nih.gov In contrast, the reaction of silver with the derivative QADEAP forms a complex with a 1:2 silver-to-QADEAP molar ratio. acs.org The stability of the formed complex is also crucial for a reliable analytical method. semanticscholar.org The reaction mechanism often involves a ligand-to-metal charge-transfer (LMCT), which is responsible for the intense color of the resulting complexes. ccsenet.org
Chemical Sensors and Probes
Beyond traditional spectrophotometry, derivatives of this compound serve as the active component in more advanced chemical sensors and probes. These systems are designed for high selectivity and sensitivity, often utilizing fluorescence changes for detection.
Schiff bases derived from this compound have been developed as fluorescent probes. rsc.org These probes can exhibit properties such as twisted intramolecular charge transfer (TICT) and crystallization-induced emission-enhancement. A diethylaminophenol functionalized Schiff base, SBOH, is weakly emissive in its amorphous state but can be "switched on" through a deprotonation process, making it a candidate for stimuli-responsive fluorescence applications. rsc.org
Such Schiff bases are effective in the fluorimetric detection of specific ions. For Copper(II) , Schiff base probes can act as highly selective "turn-off" or "turn-on" fluorescent chemosensors. nih.govnih.govresearchgate.net The interaction with Cu²⁺ ions quenches or enhances the fluorescence of the probe, allowing for its detection at very low limits. rsc.orgnih.gov One study highlighted a diethylaminophenol functionalized Schiff base with switchable fluorescence, demonstrating its potential in sensing applications. rsc.org
The detection of Fluoride (B91410) (F⁻) has been achieved using a reversed-phase liquid chromatography method based on the formation of a ternary complex involving 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). nih.gov In this system, fluoride ions form a complex with either Zirconium(IV) or Hafnium(IV) and 5-Br-PADAP, and the resulting complex is detected spectrophotometrically. nih.gov This method is highly sensitive, with detection limits as low as 0.2 ng ml⁻¹ when using a zirconium-based system. nih.gov
The application of this compound derivatives for the specific fluorimetric detection of Cysteine (Cys) was not prominently found in the surveyed scientific literature.
Chemical sensors for detecting trace amounts of water in organic solvents are critical, as moisture can interfere with many chemical reactions. acs.orgbohrium.com Probes derived from 4-(diethylamino)phenol have shown utility in this area. A thiocarbohydrazone appended with a 4-(diethylamino)phenol group has been synthesized for the detection of moisture. researchgate.net Furthermore, a diethylaminophenol functionalized Schiff base exhibits switchable fluorescence that is sensitive to its molecular packing and protonation state, which can be influenced by the presence of water, suggesting its potential application in moisture sensing. rsc.org The general principle for many optical moisture sensors involves a change in color or fluorescence due to water-induced protonation or changes in the solvent environment. rsc.orgresearchgate.net These sensors offer a simple, reversible, and highly sensitive alternative to traditional methods like Karl Fischer titration. researchgate.netnih.gov
Development of Fluorescent Molecular Switches and Logic Gates
Derivatives of this compound have been instrumental in the design of fluorescent molecular switches and logic gates. These are molecules that can be reversibly shifted between two or more stable states, resulting in a change in their fluorescence output in response to external stimuli such as light, pH, or the presence of specific ions. This "on-off" switching capability is fundamental to the operation of molecular-scale computational devices.
A key principle behind these switches is often photoinduced electron transfer (PET). In a typical design, a fluorophore (the light-emitting component) is linked to a receptor unit. When the receptor is not bound to its target stimulus, it can donate an electron to the excited fluorophore, quenching its fluorescence (the "off" state). Upon binding the stimulus, the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and the fluorophore emits light (the "on" state).
Schiff bases functionalized with diethylaminophenol have demonstrated switchable fluorescence. For instance, some of these compounds are weakly emissive in their amorphous state but become highly emissive upon crystallization, a phenomenon known as crystallization-induced emission enhancement. Furthermore, their fluorescence can be reversibly switched on and off through protonation and deprotonation cycles, making them responsive to changes in pH. nih.gov
Molecular logic gates are more complex systems that can perform logical operations (such as AND, OR, XOR) at the molecular level. nih.govmdpi.com In these systems, the fluorescence output is controlled by multiple inputs. For example, a fluorescent probe based on a diethylaminophenol derivative could be designed to only fluoresce in the simultaneous presence of two different metal ions, thus functioning as an "AND" logic gate. nih.gov The design of these molecules often involves integrating the diethylaminophenol moiety as an electron donor within a twisted intramolecular charge transfer (TICT) system, where the fluorescence properties are highly sensitive to the molecular environment and the presence of analytes.
A thiophene (B33073) and diethylaminophenol-based fluorescent sensor has been synthesized that demonstrates "turn-on" fluorescence specifically in the presence of Al³⁺ and F⁻ ions. researchgate.net This dual responsiveness allows for the development of complex logic gate functions. The interaction with these ions alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a significant change in its fluorescence emission.
| Logic Gate Type | Input 1 | Input 2 | Fluorescence Output | Principle |
| AND | Analyte A | Analyte B | ON only when both A and B are present | Both inputs required to inhibit quenching mechanism |
| OR | Analyte A | Analyte B | ON when either A or B (or both) are present | Either input is sufficient to inhibit quenching |
| NOT | Stimulus (e.g., H+) | - | OFF in the presence of the stimulus | Stimulus activates a quenching pathway |
Role in Material Science and Engineering
The unique chemical properties of this compound and its derivatives make them valuable in various areas of material science and engineering, from environmental remediation to advanced optical materials.
Immobilization on Solid Supports for Sorption and Pre-concentration (e.g., Carbon Nanotubes, Resins)
Derivatives of this compound can be immobilized onto solid supports to create functional materials for the sorption and pre-concentration of target analytes, particularly metal ions, from aqueous solutions. These solid supports provide a high surface area and a stable framework for the active molecules.
Resins: Polystyrene-divinylbenzene resins, such as Amberlite XAD-2, have been functionalized with chelating agents derived from this compound, like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP). researchgate.net This modified resin acts as a sorbent for the solid-phase extraction of metal ions like cadmium and zinc. researchgate.net The immobilized diethylaminophenol derivative selectively binds to the metal ions, removing them from the solution. The captured ions can then be eluted with an acid, allowing for their determination by techniques such as flame atomic absorption spectrometry (FAAS). This pre-concentration step is crucial for detecting trace amounts of pollutants in environmental samples.
| Support Material | Functionalizing Agent | Target Analytes | Application |
| Amberlite XAD-2 Resin | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) | Cadmium (Cd), Zinc (Zn) | On-line pre-concentration for FAAS |
| Polystyrene-divinylbenzene Resin | 2-(2-thiazolylazo)-5-dimethylaminophenol (TAM) | Various metal ions | Sorption and separation |
Carbon Nanotubes (CNTs): While direct studies on the immobilization of this compound onto carbon nanotubes are not prevalent, the principles of CNT functionalization are well-established. The large surface area and the potential for π-π stacking interactions between the aromatic rings of the diethylaminophenol and the CNT sidewalls make them a promising support material. researchgate.net Functionalization can be achieved through non-covalent adsorption or by creating covalent bonds after acid treatment of the CNTs. researchgate.net Such CNT-based sorbents could offer high adsorption capacities and fast kinetics for the removal of phenolic compounds or heavy metals from wastewater. rsc.org
Application in Organic Light-Emitting Materials (OLEDs) and Laser Dyes (as derivatives)
The fluorescent properties of this compound derivatives are harnessed in the development of materials for advanced optical applications, including organic light-emitting diodes (OLEDs) and laser dyes.
Laser Dyes: Coumarin (B35378) dyes are a well-known class of compounds used in dye lasers, which are valued for their tunability over a wide range of frequencies. researchgate.net Many of the most efficient coumarin dyes operating in the blue-green region of the spectrum are derivatives of 7-aminocoumarin. This compound (or its isomer, 3-diethylaminophenol) is a key precursor in the synthesis of these dyes, such as 7-diethylamino-4-methylcoumarin. azooptics.com This compound is synthesized via the Pechmann condensation, reacting the substituted phenol (B47542) with a β-ketoester. The diethylamino group at the 7-position acts as a powerful electron-donating group, which is crucial for the strong fluorescence and lasing properties of the molecule. google.com
| Coumarin Dye | Precursor | Lasing Wavelength Range |
| 7-diethylamino-4-methylcoumarin (Coumarin 1) | 3-Diethylaminophenol (B49911) | Blue-green (~460 nm) |
| 7-amino-4-methylcoumarin (Coumarin 120) | m-Aminophenol | Blue (~440 nm) |
Organic Light-Emitting Materials (OLEDs): The principles that make diethylaminophenol derivatives effective fluorescent dyes also make them attractive candidates for use in OLEDs. OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The color and efficiency of the OLED are determined by the emissive layer. Derivatives of this compound can be incorporated into larger molecular structures that act as green or blue light emitters (dopants) in OLED devices. researchgate.net The diethylamino group serves as a strong electron-donating moiety, which can be paired with an electron-accepting part of the molecule to create a donor-acceptor structure. This design facilitates efficient intramolecular charge transfer, a key process for achieving high electroluminescence quantum efficiency.
Intermediate in the Synthesis of Dyes and Pigments
This compound is a valuable intermediate in the chemical industry for the synthesis of a variety of dyes and pigments. Its chemical structure, featuring a reactive hydroxyl group and an electron-donating diethylamino group on a benzene (B151609) ring, allows it to be readily incorporated into larger chromophoric systems.
One of the most significant applications is in the production of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes. mdpi.comtaylorandfrancis.com In the synthesis of these dyes, an aromatic amine is first diazotized to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component. This compound can serve as such a coupling component. The hydroxyl and diethylamino groups activate the aromatic ring, facilitating the electrophilic substitution reaction, typically at the position para to the hydroxyl group. The resulting azo compound will have an extended conjugated system, which is responsible for its color. By choosing different diazonium salts to couple with this compound, a wide range of colors can be produced. semanticscholar.org
Beyond azo dyes, this compound is a precursor for other classes of dyes as well. As mentioned previously, it is used in the synthesis of coumarin dyes, which are important fluorescent dyes and laser dyes. researchgate.net It is also a building block for certain types of xanthene dyes, which include well-known dye families like the rhodamines and fluoresceins. These dyes are characterized by their brilliant fluorescence and are used in applications ranging from biological staining to safety markers.
The role of this compound as an intermediate is crucial because the properties of the final dye—such as its color, fastness (resistance to fading), and solubility—are directly influenced by the chemical structure of the intermediates used in its synthesis. sciencemadness.org
Analytical Method Development
Flow Injection Analysis (FIA) with Spectrophotometric Detection
Flow Injection Analysis (FIA) is a highly efficient and automated technique for the chemical analysis of samples in a continuous flow system. nih.gov It is well-suited for the determination of phenolic compounds, including this compound, in various matrices such as environmental water and industrial wastewater. ezkem.com
The most common FIA method for phenols involves a chemical reaction that produces a colored product, which can then be measured using a spectrophotometer. A widely used reaction is the oxidative coupling of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium, typically in the presence of an oxidizing agent like potassium ferricyanide. This reaction forms a red-colored antipyrine (B355649) dye. usp.br
In a typical FIA setup for phenol determination, a sample containing the phenolic compound is injected into a carrier stream. This stream then merges with reagent streams containing the 4-AAP and the oxidizing agent. The mixture flows through a reaction coil, which provides sufficient time for the color-forming reaction to occur. Finally, the stream passes through a flow cell in a spectrophotometer, where the absorbance of the colored product is measured at a specific wavelength (e.g., 505-510 nm). The intensity of the color is directly proportional to the concentration of the phenolic compound in the sample.
The key advantages of using FIA for this analysis include:
High Sample Throughput: FIA systems can analyze a large number of samples per hour (e.g., 90-180 samples/h). nih.govusp.br
Low Reagent Consumption: The use of small sample and reagent volumes makes the method cost-effective and environmentally friendly. usp.br
Good Precision and Accuracy: The automated and highly controlled nature of the system leads to reproducible results. nih.gov
Enhanced Sensitivity: The sensitivity of the method can be significantly improved by using long pathlength spectrophotometry, which increases the optical path length for absorbance measurement, or by incorporating pre-concentration steps. usp.br
| Parameter | Description | Typical Value/Condition |
| Principle | Oxidative coupling with 4-aminoantipyrine | Formation of a colored dye |
| Reagents | 4-Aminoantipyrine (4-AAP), Potassium Ferricyanide | Alkaline medium |
| Detection Method | Spectrophotometry | ~505 nm |
| Sample Throughput | Number of samples analyzed per hour | 90-180 h⁻¹ nih.govusp.br |
| Detection Limit | Lowest concentration that can be reliably detected | Down to ~1 µg/L (with long pathlength cell) usp.br |
Voltammetric Methods for Electrochemical Analysis
Voltammetric methods are a class of electroanalytical techniques used to obtain information about an analyte by measuring the current as a function of applied potential. asdlib.org These methods are highly sensitive and are applied in the determination of a wide range of organic and inorganic species. nih.gov The core of voltammetry involves a three-electrode system: a working electrode, a reference electrode, and a counter (or auxiliary) electrode. researchgate.net
Derivatives of this compound have been studied for their electrochemical behavior and application in the determination of metal ions. One such derivative, 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (5-Br-PADAP), forms a stable complex with copper(II) ions, which can then be analyzed using voltammetric techniques. researchgate.net The study of the 5-Br-PADAP-Cu(II) complex revealed its electrochemical properties, which are crucial for developing analytical methods.
The voltammetric analysis of this complex was performed using a static mercury drop electrode, with a saturated Ag/AgCl reference electrode and a platinum wire auxiliary electrode. researchgate.net The research indicated that the azo dye (5-Br-PADAP) undergoes an irreversible electrode process involving a four-electron transfer for the reduction of the dye in acidic media. researchgate.net When complexed with copper(II), the voltammogram in an acetate (B1210297) buffer at pH 4.0 showed two distinct peaks at -0.17 V and -0.42 V. researchgate.net
Adsorptive Stripping Voltammetry (AdSV) is a particularly effective technique used in these analyses. It involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode before the potential is scanned to perform the electrochemical measurement (stripping). researchgate.netnih.gov This preconcentration step significantly enhances the sensitivity, allowing for the analysis of substances at very low concentrations. researchgate.netlibretexts.org
The table below summarizes the key findings from the voltammetric study of the 5-Br-PADAP-Cu(II) complex.
| Parameter | Finding | Significance |
|---|---|---|
| Analyte | 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol Copper(II) complex | Demonstrates the utility of this compound derivatives in metal ion analysis. researchgate.net |
| Technique Used | Adsorptive Stripping Voltammetry (AdSV) | The preconcentration of the analyte on the electrode surface enhances detection sensitivity. researchgate.net |
| Working Electrode | Static Mercury Drop Electrode (SMDE) | Provides a renewable and smooth surface for reproducible measurements. researchgate.net |
| Electrode Process | Irreversible reduction | Characterizes the electrochemical reaction of the azo dye component. researchgate.net |
| Observed Peaks (vs. Ag/AgCl) | -0.17 V and -0.42 V | These potentials are characteristic of the reduction of the complex and are used for quantification. researchgate.net |
| Supporting Electrolyte | Acetate buffer (pH 4.0) | Provides the necessary pH and ionic strength for the electrochemical reaction to occur. researchgate.net |
Solid-Phase Extraction Techniques
Solid-phase extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. thermofisher.com It is utilized to concentrate and purify analytes from complex matrices before their analysis by methods such as chromatography. researchgate.net The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net
In the context of this compound, its structural moiety is used in the creation of specialized SPE sorbents. Sorbents functionalized with diethylamino (DEA) groups act as weak anion exchangers. appliedseparations.com These sorbents consist of a solid support, typically silica, to which the diethylamino functional groups are chemically bonded.
The retention mechanism of a diethylamino-functionalized sorbent is primarily based on ion exchange. As a weak anion exchanger, the sorbent is positively charged under acidic to neutral pH conditions. This allows it to retain acidic compounds (which are negatively charged anions in the appropriate pH) from a sample solution through electrostatic attraction. This makes it particularly useful for extracting acidic analytes, such as certain phenols or carboxylic acids, from aqueous sample matrices. appliedseparations.com
The process using a diethylamino SPE cartridge would be as follows:
Conditioning: The sorbent is treated first with a strong solvent like methanol (B129727) and then with the sample matrix buffer to activate the functional groups and ensure a consistent environment.
Sample Loading: The sample, with its pH adjusted to ensure the analyte is in its anionic form and the sorbent is charged, is passed through the cartridge. The anionic analyte is retained on the positively charged sorbent.
Washing: A specific solvent is used to rinse the cartridge, removing neutral and basic impurities that are not retained by the ion-exchange mechanism.
Elution: A solvent is passed through the cartridge that disrupts the electrostatic interaction. This is typically achieved by using a buffer with a high pH (which neutralizes the sorbent's charge) or a high salt concentration, releasing the analyte for collection.
The table below outlines the characteristics and applications of a diethylamino-based SPE sorbent.
| Property | Description | Relevance |
|---|---|---|
| Sorbent Name | Diethylamino (DEA) Functionalized Silica | Utilizes the diethylamino group derived from the this compound structure. appliedseparations.com |
| Mechanism | Weak Anion Exchange | Retains acidic analytes that are negatively charged at an appropriate pH. |
| Base Material | Silica Gel (e.g., 40μm, 60 Å porosity) | Provides a high surface area and robust support for the functional groups. appliedseparations.com |
| Primary Application | Extraction of acidic compounds from aqueous solutions | Suitable for purifying samples containing phenols, carboxylic acids, or other acidic functional groups. appliedseparations.com |
| Elution Strategy | Increase pH or use a high ionic strength buffer | Disrupts the electrostatic attraction between the analyte and the sorbent to release the analyte. |
Environmental Behavior and Chemical Fate Academic Perspective
Biodegradation Pathways and Mechanisms
Direct experimental studies on the biodegradation pathways of 2-diethylaminophenol are not extensively available in scientific literature. However, the behavior of related compounds provides significant insights into its likely fate.
Aminophenols, as a class, are generally not considered to be readily biodegradable. For instance, studies on p-aminophenol have shown limited degradation in standard tests. It is known that aminophenols can undergo oxidation processes in water, leading to the formation of colored polymeric structures researchgate.net. The stability of aminophenol isomers to air oxidation varies, with 2-aminophenol (B121084) and 4-aminophenol (B1666318) being easily oxidized, while 3-aminophenol (B1664112) is comparatively more stable researchgate.net. This suggests that this compound, as an ortho-substituted aminophenol, may also be susceptible to oxidative processes.
Research on complex azo dyes that contain the diethylaminophenol moiety indicates that a common initial step in biodegradation, under both aerobic and anaerobic conditions, is the reductive cleavage of the azo-bond scbt.com. Following this cleavage under aerobic conditions, the resulting aromatic intermediates typically undergo hydroxylation and subsequent ring opening scbt.com.
Based on this, the biodegradation of this compound in the environment is likely to be a slow process, potentially initiated by oxidative or cleavage mechanisms, depending on the environmental conditions and the microbial communities present.
Photochemical Degradation Processes in Environmental Matrices
Photochemical degradation is a significant abiotic pathway for the transformation of organic compounds in the environment. For this compound, this can occur through direct photolysis or indirect photo-oxidation involving photochemically generated reactive species like hydroxyl radicals.
While direct photolysis studies on this compound are scarce, research on the photocatalytic degradation of larger dye molecules provides valuable information on potential transformation pathways. Studies on dyes such as Basic Violet 4 and Ethyl Violet have identified 4-diethylaminophenol (B97786) (a structural isomer of this compound) as a major degradation intermediate figshare.comacs.orgcapes.gov.br. The degradation of these complex dyes in the presence of photocatalysts like TiO₂ or ZnO under UV irradiation proceeds through competitive reactions, primarily:
N-de-ethylation: The stepwise removal of ethyl groups from the tertiary amine. figshare.comcapes.gov.br
Destruction of the conjugated structure: Cleavage of the chromophore, leading to the formation of simpler aromatic intermediates, including diethylaminophenol. figshare.comcapes.gov.br
Furthermore, the photodegradation of 7-diethylamino-4-methylcoumarin, which is synthesized from 3-diethylaminophenol (B49911), has been shown to proceed via monodealkylation of the amino group niscpr.res.in. It is plausible that this compound would undergo similar N-de-ethylation and hydroxylation reactions upon exposure to sunlight in environmental matrices.
For the parent compound, 2-aminophenol, oxidation is a known reaction pathway, which can be initiated by various means, including photochemically researchgate.netrasayanjournal.co.in. The general behavior of aminophenols suggests they can undergo rapid oxidation in the presence of air and light researchgate.net.
Adsorption and Partitioning Characteristics in Environmental Compartments
The distribution of this compound between water, soil, and sediment is governed by its adsorption and partitioning characteristics. These properties are largely dictated by its water solubility and its octanol-water partition coefficient (Kow).
3-Diethylaminophenol has a reported octanol-water partition coefficient (LogP, equivalent to Log Kow) of approximately 0.929 and low water solubility (<1 g/L). chemicalbook.comchemdad.comchemicalbook.com A low Log Kow value generally correlates with a low Koc and a lower tendency for bioaccumulation in organisms.
For the related compound 2-diethylaminoethanol, an estimated soil adsorption coefficient (Koc) of 5.98 was reported oecd.org. This very low value suggests that the compound is likely to be highly mobile in soil and that adsorption to suspended solids would not be a significant process oecd.org.
However, the partitioning behavior of aminophenols is strongly influenced by pH due to the presence of the ionizable amino group epa.gov. As discussed in the following section, this compound is expected to be predominantly in its protonated, cationic form under typical environmental pH conditions. This cationic form can bind to negatively charged components of soil and sediment, such as clay minerals, through ionic interactions, a process not fully captured by the Koc value which primarily describes partitioning into organic carbon oecd.org. Therefore, while its low Kow suggests high mobility, its cationic nature at environmental pH could lead to significant retention in certain soil types.
Table 1: Physicochemical Properties of 3-Diethylaminophenol (Isomer of this compound)
| Property | Value | Source(s) |
| LogP (Log Kow) | 0.929 (at 23°C) | chemicalbook.comchemdad.comchemicalbook.com |
| Water Solubility | < 0.1 g/100 mL (at 20.5°C) | chemicalbook.comchemdad.comchemicalbook.comlookchem.com |
| Predicted pKa | 10.08 ± 0.10 | chemicalbook.comchemdad.comlookchem.comchembk.com |
| Vapor Pressure | 0.345 Pa (at 25°C) | chemicalbook.comchemdad.comchemicalbook.com |
Note: This data is for the isomer 3-diethylaminophenol (CAS 91-68-9) and is used as an estimate for this compound due to a lack of available data for the target compound.
Volatilization Potential and Protonation Effects on Distribution
The tendency of a chemical to volatilize from water or soil surfaces is determined by its vapor pressure and its Henry's Law constant. The protonation state of the molecule, which is dependent on its pKa and the ambient pH, has a profound effect on these properties.
This compound is an amphoteric substance, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group researchgate.net. The predicted pKa for the conjugate acid of the amino group in the isomer 3-diethylaminophenol is approximately 10.08 chemicalbook.comchemdad.comchemicalbook.comlookchem.com. The pKa for the related compound 2-diethylaminoethanol is 9.87 oecd.org. It is highly probable that the pKa of this compound is in a similar range.
Given that the pH of most natural water bodies is between 6 and 9, this compound will exist predominantly in its protonated, cationic form. This ionization dramatically increases its water solubility and drastically reduces its effective vapor pressure and Henry's Law constant, making volatilization from aqueous environments an insignificant fate process oecd.org.
The vapor pressure for the uncharged form of 3-diethylaminophenol is reported to be very low, at approximately 0.345 Pa (0.00259 mmHg) at 25°C chemdad.comlookchem.com. This low intrinsic volatility, combined with its expected protonation in the environment, indicates that this compound is not likely to be distributed into the atmospheric compartment from water or moist soil.
Q & A
Q. How should researchers address regulatory gaps in this compound’s safety profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
